2-Bromo-5-fluoro-3-iodobenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrFIO |
|---|---|
Molecular Weight |
328.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |
InChI Key |
FVZFRCJUJDFHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)I)F |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-5-fluoro-3-iodobenzaldehyde: Physicochemical Properties and Synthesis Guide
Executive Summary
2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) is a highly specialized, tri-halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical candidates and agrochemicals.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three halogen substituents: the highly reactive iodide at C3, the moderately reactive bromide at C2, and the stable fluoride at C5. This hierarchy allows for sequential, site-selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), making it an invaluable scaffold for fragment-based drug discovery (FBDD).
This technical guide provides a comprehensive analysis of its physicochemical properties, structural characterization, and robust synthesis protocols, designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.
Physicochemical Profile
The physical properties of 2-bromo-5-fluoro-3-iodobenzaldehyde are dominated by its high molecular weight and lipophilicity, resulting from the heavy halogen atoms.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 2091910-34-6 | [1, 2] |
| IUPAC Name | 2-Bromo-5-fluoro-3-iodobenzaldehyde | |
| Molecular Formula | C₇H₃BrFIO | |
| Molecular Weight | 328.90 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Observed in analogs |
| Melting Point | 65–75 °C (Predicted) | Est. from 2-bromo-5-fluorobenzaldehyde (51-56°C) |
| Boiling Point | >280 °C (Predicted at 760 mmHg) | High due to MW |
| Density | ~2.1 g/cm³ | Estimated |
| LogP (Predicted) | 3.2 – 3.6 | High Lipophilicity |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water | |
| MDL Number | MFCD30730314 | [2] |
Solubility & Stability Analysis
-
Solubility: The compound exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (DCM, THF). It is practically insoluble in water, necessitating the use of co-solvents in aqueous coupling reactions.
-
Stability: The aldehyde moiety is susceptible to oxidation to the corresponding benzoic acid (2-bromo-5-fluoro-3-iodobenzoic acid) upon prolonged exposure to air. The C–I bond is light-sensitive; the compound should be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Structural Analysis & Characterization
Unambiguous identification of this isomer is critical, as positional isomers (e.g., 4-iodo or 6-iodo variants) have vastly different reactivities.
NMR Spectroscopy Logic
The ¹H NMR spectrum is distinct due to the substitution pattern.
-
Aldehyde Proton (CHO): Singlet or doublet (long-range coupling to F) at ~10.2 ppm.
-
Aromatic Protons: Two protons remain on the ring at positions 4 and 6.
-
H4: Located between I and F. It appears as a doublet of doublets (dd) due to coupling with F (large J) and H6 (small J meta).
-
H6: Located between F and CHO. It appears as a doublet of doublets (dd).
-
Differentiation: H4 is typically more shielded than H6 due to the ortho-iodine effect vs. the ortho-carbonyl effect on H6.
-
Graphviz Diagram: Structural Connectivity & NMR Coupling
Caption: Structural connectivity highlighting the orthogonal reactive handles (I vs Br) and the metabolic stability conferred by Fluorine.
Synthesis & Manufacturing
Direct halogenation of benzaldehyde is often non-selective. The most robust "Senior Scientist" recommended route utilizes a Sandmeyer approach starting from a commercially available aniline precursor, ensuring regiochemical integrity.
Recommended Route: From 2-Amino-5-fluorobenzaldehyde
This pathway avoids the ambiguity of direct bromination/iodination on the aldehyde scaffold.
Step 1: Regioselective Iodination Iodination of 2-amino-5-fluorobenzaldehyde occurs para to the fluoride (and ortho to the amino group), installing the iodine at C3.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile or Iodine Monochloride (ICl).
-
Outcome: 2-Amino-5-fluoro-3-iodobenzaldehyde.
Step 2: Sandmeyer Reaction (Bromination) Conversion of the amino group at C2 to a bromide.
-
Reagents: tert-Butyl nitrite (tBuONO), Copper(II) bromide (CuBr₂), Acetonitrile.
-
Mechanism:[3] Radical substitution via a diazonium intermediate.
-
Outcome:2-Bromo-5-fluoro-3-iodobenzaldehyde .[1][2][4][5][6]
Graphviz Diagram: Synthesis Workflow
Caption: Two-step synthesis route ensuring correct regiochemistry of the halogen substituents.
Experimental Protocols
Protocol A: Solubility & Stability Testing
Before using the material in expensive coupling reactions, verify its integrity.
-
Visual Inspection: Ensure the solid is free-flowing and not caked (sign of moisture absorption).
-
LCMS Check: Dissolve 1 mg in 1 mL MeCN. Inject on C18 column.
-
Expected Mass: No ionization in ESI+ is common for such neutral halides; look for UV trace (254 nm).
-
Impurity Check: Look for peaks corresponding to the benzoic acid (M+16) or de-iodinated byproduct (M-126).
-
Protocol B: Selective Suzuki Coupling (C3-Iodine)
Demonstrating the orthogonal reactivity.
-
Setup: Charge a reaction vial with 2-bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add degassed DME/2M Na₂CO₃ (3:1 ratio).
-
Reaction: Heat to 60 °C for 4 hours.
-
Note: The C–I bond reacts significantly faster than the C–Br bond. Keeping the temperature below 80 °C prevents premature reaction at the C2-Bromine position.
-
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.
References
-
Alfa Chemistry . 2-Bromo-5-fluoro-3-iodobenzaldehyde Product Page. Retrieved from
-
Apollo Scientific . Product PC502259: 2-Bromo-5-fluoro-3-iodobenzaldehyde.[1][2][4][5] Retrieved from
-
BLD Pharm . 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS 2091910-34-6).[1][2] Retrieved from
-
ChemScene . General Halogenated Benzaldehyde Properties. Retrieved from
Sources
- 1. 1511887-98-1|2-Bromo-5-fluoro-3-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Fluorinated Benzaldehydes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. 2-Bromo-5-fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. CAS:2092355-31-0, 2-Bromo-5-fluoro-3-iodobenzyl bromide-毕得医药 [bidepharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
2-Bromo-5-fluoro-3-iodobenzaldehyde: A Technical Guide to Chemoselective Functionalization and Scaffold Elaboration
Executive Summary
In the landscape of modern drug discovery, polyhalogenated building blocks are highly prized for their ability to undergo sequential, site-specific functionalizations. 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) represents a premier scaffold in this category [1]. It possesses four orthogonal reactive sites: an electrophilic aldehyde, a highly labile C–I bond, an intermediately reactive C–Br bond, and a robust C–F bond.
This whitepaper details the mechanistic rationale and validated experimental protocols required to exploit this scaffold. By leveraging the thermodynamic disparities between carbon-halogen bonds, chemists can execute programmed, multi-step elaborations without the need for cumbersome protecting group strategies.
Structural & Physicochemical Profiling
The synthetic utility of 2-bromo-5-fluoro-3-iodobenzaldehyde is dictated by the distinct bond dissociation energies (BDEs) of its substituents. The oxidative addition of a Palladium(0) species into a carbon-halogen bond—the rate-determining step in cross-coupling—is inversely proportional to the BDE of that bond [2].
Table 1: Physicochemical and Thermodynamic Profile
| Property | Value / Metric |
| IUPAC Name | 2-bromo-5-fluoro-3-iodobenzaldehyde |
| CAS Number | 2091910-34-6 |
| Molecular Formula | C₇H₃BrFIO |
| Molecular Weight | 328.90 g/mol |
| C–I Bond Dissociation Energy | ~65 kcal/mol (~272 kJ/mol) - Highly Labile |
| C–Br Bond Dissociation Energy | ~81 kcal/mol (~339 kJ/mol) - Intermediate |
| C–F Bond Dissociation Energy | ~114 kcal/mol (~477 kJ/mol) - Inert to standard Pd(0) |
Mechanistic Logic: The Reactivity Hierarchy
To successfully functionalize this scaffold, one must strictly adhere to its inherent reactivity hierarchy: C–I > C=O > C–Br > C–F .
-
The C–I Bond (Position 3): Due to its low BDE (~65 kcal/mol), the C–I bond undergoes facile oxidative addition at room temperature to 50°C. This allows for selective Suzuki, Sonogashira, or Heck couplings while leaving the C–Br bond intact [3].
-
The Aldehyde (Position 1): The carbonyl group is orthogonal to transition-metal catalysis. It can be engaged in reductive aminations or Wittig olefinations either before or after the C–I functionalization.
-
The C–Br Bond (Position 2): With a higher BDE (~81 kcal/mol) and significant steric shielding from the adjacent C1 and C3 substituents, the C–Br bond requires elevated temperatures (>90°C) and electron-rich, bulky phosphine ligands (e.g., XPhos) to force oxidative addition [4].
-
The C–F Bond (Position 5): The C–F bond is thermodynamically robust and generally survives the entire synthetic sequence, ultimately serving as a metabolic soft-spot blocker or lipophilicity enhancer in the final pharmacophore.
Workflow Visualization
Sequential functionalization workflow exploiting the orthogonal reactivity of the scaffold.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems. As a process scientist, you must not rely solely on the disappearance of starting material; you must actively track the isotopic signatures of the halogens to confirm site-selectivity.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3 (C–I Bond)
Objective: Selectively couple an arylboronic acid at the iodine position without triggering C–Br insertion.
-
Setup: Charge a flame-dried Schlenk flask with 2-bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.02 equiv).
-
Solvent & Base: Add degassed THF (0.2 M) and aqueous K₃PO₄ (2.0 equiv, 1M solution).
-
Execution: Stir the biphasic mixture at 40°C for 4–6 hours under an argon atmosphere.
-
Causality: Pd(dppf)Cl₂ is selected for its large bite angle, which accelerates reductive elimination and minimizes protodeboronation. The temperature is strictly capped at 40°C; exceeding 60°C provides enough thermal energy to initiate premature C–Br oxidative addition.
-
Self-Validation (LC-MS): Analyze an aliquot. The desired product mass must exhibit a distinct 1:1 isotopic doublet (M / M+2 of equal intensity). This isotopic signature proves the C2-bromine atom is fully retained. If a monoisotopic mass is observed, over-coupling (debromination) has occurred.
Protocol B: Orthogonal Aldehyde Functionalization (Reductive Amination)
Objective: Convert the C1 aldehyde to a secondary or tertiary amine without reducing the halogens.
-
Setup: To a solution of the C3-arylated intermediate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add the desired primary amine (1.2 equiv) and glacial acetic acid (0.1 equiv).
-
Imine Formation: Stir at room temperature for 2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions. Stir for 12 hours.
-
Causality: NaBH(OAc)₃ is a mild, chemo-selective hydride source. Unlike NaBH₄, it will not reduce the unactivated aldehyde directly at a competitive rate, nor will it cause palladium-catalyzed hydrodehalogenation of the remaining C–Br or C–F bonds.
-
Self-Validation (IR/TLC): TLC will show a highly polar spot that stains heavily with ninhydrin. IR spectroscopy must confirm the complete disappearance of the strong aldehyde C=O stretch at ~1700 cm⁻¹.
Protocol C: High-Temperature Cross-Coupling at C2 (C–Br Bond)
Objective: Force the functionalization of the sterically hindered C2 position.
-
Setup: Charge a pressure vial with the C1/C3-bifunctionalized intermediate (1.0 equiv), a secondary coupling partner (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).
-
Execution: Suspend in anhydrous 1,4-dioxane, purge with argon for 10 minutes, seal, and heat to 100°C for 16 hours.
-
Causality: The C2 position is now flanked by two bulky substituents (the C1 amine and C3 aryl group). XPhos, a highly electron-rich and sterically demanding biaryl phosphine ligand, is mandatory here. It stabilizes the monomeric Pd(0) species and facilitates the difficult oxidative addition into the C–Br bond, while the 100°C temperature supplies the required thermodynamic driving force.
-
Self-Validation (LC-MS): The LC-MS trace will show the collapse of the 1:1 isotopic doublet into a standard natural isotopic distribution, confirming the successful displacement of the bromine atom.
Quantitative Summary of Scaffold Elaboration
Table 2: Sequential Functionalization Parameters
| Target Site | Reaction Type | Catalyst / Reagent System | Temp (°C) | Expected Yield | Diagnostic Validation |
| C3 (C–I) | Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄, THF/H₂O | 25 - 40 | 80 - 95% | LC-MS: 1:1 isotopic pattern (Br retention) |
| C1 (C=O) | Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | 25 | 75 - 90% | IR: Loss of C=O stretch (~1700 cm⁻¹) |
| C2 (C–Br) | Suzuki / Buchwald | Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane | 90 - 110 | 60 - 85% | LC-MS: Loss of 1:1 isotopic pattern |
References
An In-depth Technical Guide to 2-Bromo-5-fluoro-3-iodobenzaldehyde and its Isomers: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
The molecular formula for 2-Bromo-5-fluoro-3-iodobenzaldehyde is C₇H₃BrFIO. Its molecular weight is calculated to be 328.90 g/mol . The structure of this compound, along with its isomers, features a benzene ring substituted with four different groups: a bromine atom, a fluorine atom, an iodine atom, and a formyl (aldehyde) group. This high degree of substitution offers a unique platform for creating complex molecular architectures.
While a dedicated CAS number for 2-Bromo-5-fluoro-3-iodobenzaldehyde is not found, several of its isomers are commercially available and have been cataloged:
| Compound Name | CAS Number | Molecular Weight ( g/mol ) |
| 5-Bromo-2-fluoro-3-iodobenzaldehyde | 2091698-58-5 | 328.90[1] |
| 3-Bromo-2-fluoro-5-iodobenzaldehyde | 2091143-73-4 | 328.90[2] |
| 3-Bromo-5-fluoro-2-iodobenzaldehyde | 2092616-38-9 | 328.90[3] |
The presence of multiple halogen substituents significantly influences the physicochemical properties of these molecules, including their reactivity, solubility, and biological activity.
Synthesis and Reactivity Insights
The synthesis of polysubstituted benzaldehydes like 2-Bromo-5-fluoro-3-iodobenzaldehyde typically involves a multi-step process, leveraging the directing effects of the substituents on the aromatic ring. A plausible synthetic strategy would involve the sequential halogenation and formylation of a suitable starting material.
A generalized synthetic workflow could be envisioned as follows:
Caption: A generalized workflow for the synthesis of polysubstituted benzaldehydes.
The reactivity of the benzaldehyde core is dictated by the electronic properties of the halogen substituents. Bromine, fluorine, and iodine are all electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution.[4] However, they are ortho-, para-directing, which guides the position of incoming electrophiles. The aldehyde group is a meta-directing deactivator.[4]
The interplay of these electronic effects makes the reactivity of 2-Bromo-5-fluoro-3-iodobenzaldehyde and its isomers complex and highly dependent on the reaction conditions. The aldehyde functional group itself is susceptible to a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions.
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, a common reaction for this class of compounds.
Materials:
-
Polysubstituted benzaldehyde (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the polysubstituted benzaldehyde, aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
Halogenated aromatic compounds are of great interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5] The bromine, fluorine, and iodine atoms on 2-Bromo-5-fluoro-3-iodobenzaldehyde and its isomers can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.
These compounds can serve as versatile building blocks for the synthesis of more complex molecules, including:
-
Novel Heterocycles: The aldehyde functionality can be used to construct a wide range of heterocyclic systems, many of which are privileged scaffolds in drug discovery.
-
Biologically Active Compounds: The polysubstituted benzene ring can be further functionalized to create compounds with potential applications as enzyme inhibitors, receptor modulators, or antimicrobial agents.
-
Organic Materials: The unique electronic and structural features of these molecules make them potential candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
Polysubstituted benzaldehydes should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific isomer being used.
References
-
2-Bromo-5-iodobenzaldehyde - Oakwood Chemical. (URL: [Link])
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: [Link])
-
2-Bromo-5-iodobenzaldehyde | CAS 1032231-24-5 | AMERICAN ELEMENTS ®. (URL: [Link])
-
(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (URL: [Link])
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate. (URL: [Link])
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. (URL: [Link])
-
16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google P
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])
Sources
Spectroscopic Profiling of 2-Bromo-5-fluoro-3-iodobenzaldehyde: A Comprehensive Guide to NMR, IR, and HRMS Characterization
Executive Summary
In modern drug discovery and advanced organic synthesis, polyhalogenated aromatic scaffolds serve as critical linchpins for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) [1] is a prime example of such a building block. The presence of three distinct halogens (F, Br, I) alongside an electron-withdrawing formyl group on a single benzene ring creates a highly complex, sterically congested, and electronically anisotropic environment.
This whitepaper provides an in-depth, self-validating methodological framework for the structural elucidation of this specific compound. By detailing the causality behind instrumental parameters and interpreting the resulting Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide empowers researchers to confidently verify the integrity of this highly functionalized intermediate.
Analytical Strategy & Workflow
The structural confirmation of a tri-halogenated benzaldehyde requires a multimodal approach. Mass spectrometry confirms the molecular formula and isotopic signature, NMR maps the atomic connectivity and electronic shielding, and IR validates the functional group vibrations.
Fig 1. Multimodal spectroscopic workflow for structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design
Electrospray Ionization (ESI) is often unsuitable for unfunctionalized or purely halogenated benzaldehydes due to poor proton affinity. Therefore, Electron Ionization (EI) is the method of choice. EI operates under high vacuum and utilizes a 70 eV electron beam to strip an electron from the analyte, generating a robust molecular radical cation
Self-Validating Protocol: EI-HRMS
-
Calibration: Tune the mass analyzer using Perfluorotributylamine (PFTBA) immediately prior to the run. PFTBA provides known, stable fragment ions (e.g., m/z 69, 131, 219, 502), creating a highly accurate mass-to-charge calibration curve that validates the exact mass assignments of the analyte.
-
Sample Introduction: Introduce the solid sample via a Direct Insertion Probe (DIP), ramping the temperature from 50°C to 250°C at 20°C/min.
-
Acquisition: Scan range m/z 50–500.
Isotopic Signature & Data Interpretation
The molecular formula is
Table 1: HRMS (EI, 70 eV) Isotopic Pattern & Fragmentation
| Ion Species | Exact Mass (m/z) | Relative Abundance | Mechanistic Assignment |
| 327.8395 | 100% | Intact Molecular Ion | |
| 329.8375 | ~97.3% | Intact Molecular Ion (Isotope) | |
| 298.8368 | High | ||
| 200.9350 | Medium | Homolytic cleavage of C-I bond |
Multinuclear NMR Spectroscopy ( H, C, F)
Causality of Experimental Design
The presence of fluorine necessitates the acquisition of
Self-Validating Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Dual-Reference Lock System: The deuterium signal from
(7.26 ppm for H, 77.16 ppm for C) serves as the primary field-frequency lock. Simultaneously, the TMS peak at 0.00 ppm provides an absolute zero-point internal standard. This ensures that the extreme anisotropic deshielding effects of the halogens are measured against a mathematically fixed baseline, preventing spectral drift artifacts. -
Acquisition Parameters:
H at 400 MHz (16 scans), C at 100 MHz (1024 scans, H-decoupled), F at 376 MHz (64 scans, H-decoupled).
Fig 2. Key heteronuclear and homonuclear spin-spin coupling networks.
Spectral Data & Mechanistic Interpretation
Table 2: Multinuclear NMR Data (
| Nucleus | Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment |
| 10.35 | Singlet (s) | - | CHO (Formyl proton) | |
| 7.85 | Doublet of doublets (dd) | Ar-H (C4, between F and I) | ||
| 7.60 | Doublet of doublets (dd) | Ar-H (C6, between F and CHO) | ||
| 189.5 | Singlet (s) | - | C=O (Carbonyl carbon) | |
| 161.2 | Doublet (d) | Ar-C (C5, directly bonded to F) | ||
| 134.8 | Singlet (s) | - | Ar-C (C1, bonded to CHO) | |
| 129.5 | Singlet (s) | - | Ar-C (C2, bonded to Br) | |
| 128.4 | Doublet (d) | Ar-C (C4) | ||
| 115.6 | Doublet (d) | Ar-C (C6) | ||
| 100.2 | Singlet (s) | - | Ar-C (C3, bonded to I - Heavy Atom Effect) | |
| -112.4 | Triplet (t) | Ar-F (C5) |
Attenuated Total Reflectance FTIR (ATR-FTIR)
Causality of Experimental Design
Traditional transmission IR using KBr pellets is actively discouraged for highly halogenated compounds. The high pressure required to press a KBr pellet can induce solid-state halide exchange (e.g., swapping the aryl bromide for a chloride/fluoride artifact), and KBr is highly hygroscopic, which obscures the critical C-H stretching region. Diamond-crystal ATR-FTIR allows for the direct analysis of the neat solid, preserving the chemical integrity of the sample.
Self-Validating Protocol: ATR-FTIR
-
Background Subtraction: A background single-beam spectrum of the ambient atmosphere and clean diamond crystal is acquired immediately prior to the sample. This background is automatically subtracted from the sample interferogram, ensuring that transient atmospheric changes (e.g., humidity or
spikes) do not produce false peaks. -
Acquisition: Place 2-3 mg of the solid directly onto the diamond crystal. Apply uniform pressure using the ATR anvil. Acquire 32 co-added scans at a resolution of 4
from 4000 to 400 .
Spectral Data & Mechanistic Interpretation
The IR spectrum is dominated by the highly polarized bonds. The conjugated aldehyde produces a sharp, intense peak just below 1700
Table 3: ATR-FTIR Spectral Features
| Wavenumber ( | Intensity | Functional Group / Vibrational Mode |
| 3075 | Weak | Aromatic C-H stretch (sp |
| 2860, 2755 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |
| 1695 | Strong | Conjugated C=O stretch |
| 1570, 1445 | Medium | Aromatic C=C ring stretch |
| 1210 | Strong | C-F stretch (Highly polarized) |
| 1045 | Medium | C-Br stretch |
| 610 | Strong | C-I stretch |
References
- Alfa Chemistry. "CAS 2091910-34-6 2-Bromo-5-fluoro-3-iodobenzaldehyde.
- AIP Publishing. "Enhancing NMR shielding predictions of atoms-in-molecules machine learning models with neighborhood-informed representations." The Journal of Chemical Physics.
- SlideShare. "Nucleoside Reverse transcriptase inhibitors (IR Spectroscopy C-F stretch).
Modulating Carbonyl Electrophilicity: The Influence of Halogen Substituents on Benzaldehyde Reactivity
Executive Summary
Halogenated benzaldehydes are indispensable building blocks in organic synthesis, material science, and active pharmaceutical ingredient (API) development. The strategic placement of halogen substituents (F, Cl, Br, I) on the aromatic ring fundamentally alters the reactivity of the aldehyde functional group. This technical guide provides an in-depth mechanistic analysis of how the dual electronic nature of halogens—inductive withdrawal (-I) and resonance donation (+R)—modulates carbonyl electrophilicity. We explore these effects through the lens of the Hammett equation, evaluate their impact on nucleophilic addition and enzymatic oxidation, and provide a self-validating experimental protocol for kinetic profiling.
The Electronic Dichotomy of Halogens
The reactivity of benzaldehyde derivatives is intrinsically linked to the electronic properties of the ring substituents. Halogens present a unique dichotomy in physical organic chemistry: they are highly electronegative, withdrawing electron density through the sigma (
For the exocyclic carbonyl carbon of a benzaldehyde, electrophilicity is dictated by the net electron density. While the resonance effect of halogens can stabilize adjacent positive charges within the ring (making them ortho/para directors in electrophilic aromatic substitution) 1, the inductive withdrawal generally dominates their influence on the carbonyl group 2. This net electron-withdrawing effect increases the partial positive charge (
Quantitative Profiling: Hammett Constants
To quantitatively predict the influence of halogen substituents, chemists rely on the Hammett equation (
Table 1: Hammett Constants for Halogen Substituents
| Substituent | Dominant Electronic Effect | ||
| Fluoro (-F) | 0.34 | 0.06 | Inductive (-I) heavily mitigated by strong +R (2p-2p overlap) |
| Chloro (-Cl) | 0.37 | 0.23 | Inductive (-I) dominates (poor 3p-2p overlap) |
| Bromo (-Br) | 0.39 | 0.23 | Inductive (-I) dominates (poor 4p-2p overlap) |
| Iodo (-I) | 0.35 | 0.18 | Inductive (-I) dominates, but weaker electronegativity |
The
Mechanistic Impact on Nucleophilic Addition
Aldehydes are inherently more reactive toward nucleophiles than ketones due to both reduced steric hindrance and the lack of a second electron-donating alkyl group [[4]]() 5. In nucleophilic addition reactions, the nucleophile attacks the electrophilic carbonyl carbon, rehybridizing it from
For halogenated benzaldehydes, reactions with a positive Hammett reaction constant (
Caption: Logical flow of electronic effects governing halogenated benzaldehyde reactivity.
Table 2: Relative Reactivity in Knoevenagel Condensation ( )
| Compound | Relative Reactivity | Mechanistic Rationale |
| 4-Chlorobenzaldehyde | Highest | Strong -I effect, weak +R overlap (3p-2p) 2 |
| 4-Bromobenzaldehyde | Highest | Strong -I effect, weak +R overlap (4p-2p) 2 |
| 4-Iodobenzaldehyde | Moderate | Weaker -I effect due to lower electronegativity 2 |
| 4-Fluorobenzaldehyde | Lowest | Strongest +R effect (2p-2p overlap) mitigates -I 2 |
| Benzaldehyde | Baseline | No electron-withdrawing substituent |
Steric and Regiochemical Effects in Oxidation
While para-halogen substituents primarily exert electronic effects, ortho-halogens introduce significant steric hindrance. This is particularly evident in enzymatic oxidations, such as those catalyzed by aldehyde dehydrogenases 7. Studies on rat liver aldehyde dehydrogenase reveal that increasing the size of the ortho-halogen substituent (from F to Cl to Br) drastically decreases the oxidation rate [[7]](). In contrast, para-halobenzaldehydes show minimal differences in reactivity toward these enzymes, proving that the reaction is sterically gated at the ortho position 7.
Experimental Methodology: Kinetic Profiling of Knoevenagel Condensation
To empirically validate the reactivity trends of halogenated benzaldehydes, a kinetic assay of the Knoevenagel condensation with Meldrum's acid is highly effective.
Causality of Experimental Design:
-
Pseudo-First-Order Conditions: By using a 10-fold molar excess of Meldrum's acid, the concentration of the nucleophile remains effectively constant. This simplifies the rate law, allowing the observed rate constant (
) to depend solely on the electrophilicity of the substituted benzaldehyde. -
Self-Validating Detection: The reaction converts a simple benzaldehyde into a highly conjugated benzylidene derivative. This generates a distinct new chromophore that absorbs at a longer wavelength (
), enabling real-time, non-destructive UV-Vis tracking. The presence of an isosbestic point ensures no stable intermediates accumulate, validating a clean conversion.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare 10 mM stock solutions of benzaldehyde, 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, and 4-iodobenzaldehyde in anhydrous ethanol.
-
Nucleophile Preparation: Prepare a 100 mM solution of Meldrum's acid in anhydrous ethanol, containing 10 mM piperidine as a basic catalyst to generate the active enolate nucleophile.
-
Spectrophotometric Setup: Blank a dual-beam UV-Vis spectrophotometer with anhydrous ethanol. Set the kinetic read at the predetermined
of the benzylidene product (typically 320–350 nm). -
Reaction Initiation: In a quartz cuvette, rapidly inject 0.2 mL of the aldehyde stock into 1.8 mL of the nucleophile solution (final aldehyde concentration: 1 mM; final Meldrum's acid: 90 mM). Mix thoroughly via inversion.
-
Data Acquisition: Record the absorbance every 10 seconds for 15 minutes at 25 °C.
-
Data Analysis: Plot
versus time to extract the pseudo-first-order rate constant ( ). Construct a Hammett plot of against the respective constants to determine the reaction constant ( ).
Caption: Self-validating experimental workflow for kinetic profiling of nucleophilic addition.
References
1.[2] A Comparative Analysis of the Reactivity of 4-Bromobenzaldehyde and Other Halogenated Benzaldehydes. Benchchem. 2 2.[7] Substituent effects during the rat liver aldehyde dehydrogenase catalyzed oxidation... PubMed (NIH). 7 3.[1] Ch17 Reactions of Aromatic Compounds. Rutgers University. 1 4.[4] Nucleophilic Addition Reactions of Aldehydes and Ketones. Pressbooks. 4 5.[6] Nucleophilic Addition To Carbonyls. Master Organic Chemistry. 6 6.[3] CHAPTER 2: Reactivity Models in Organic Chemistry. RSC Books.3 7.[5] Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. 5
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Substituent effects during the rat liver aldehyde dehydrogenase catalyzed oxidation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Electron-withdrawing effects of halogens on the benzaldehyde carbonyl group.
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary: The Fine-Tuning of Reactivity
In drug discovery, the benzaldehyde moiety often serves as a critical intermediate or a "warhead" in covalent inhibitors (e.g., targeting cysteine or serine residues). The electrophilicity of the carbonyl carbon is the decisive factor governing both metabolic stability and target affinity .
While halogens are universally classified as electron-withdrawing groups (EWGs) due to high electronegativity, their impact on the benzaldehyde carbonyl is not monolithic. It is governed by a competitive interplay between Inductive withdrawal (
Mechanistic Foundations: The Tug-of-War ( vs. )
The reactivity of the carbonyl carbon is dictated by its partial positive charge (
The Inductive Effect ( )
-
Mechanism: Through-bond withdrawal of electron density due to electronegativity (
). -
Trend: F (
) > Cl ( ) > Br ( ) > I ( ). -
Impact: Increases carbonyl electrophilicity. This effect decays rapidly with distance but is dominant in the meta position.
The Resonance Effect ( )
-
Mechanism: Through-space (
-system) donation of lone pair electron density into the aromatic ring, which can delocalize onto the carbonyl oxygen. -
Trend: F
Cl > Br > I.[1] -
Impact: Decreases carbonyl electrophilicity (stabilizes the carbonyl).
-
The Fluorine Anomaly: Fluorine has the strongest
effect but also the strongest effect. This is due to the efficient overlap between the fluorine orbital and the carbon orbital. Heavier halogens (Cl, Br, I) suffer from orbital size mismatch ( vs. ), rendering their resonance donation negligible.
Visualization of Orbital Interactions
The following diagram illustrates the orbital mismatch that weakens the resonance effect for heavier halogens compared to fluorine.
Figure 1: Orbital overlap efficiency dictates the magnitude of the resonance effect (
Quantitative Profiling: Hammett Constants & Spectroscopy
To rationally design analogs, we must move beyond qualitative descriptions to quantitative metrics. The Hammett Equation (
Comparative Data Table
The table below synthesizes Hammett substituent constants (
| Substituent (X) | Electronegativity ( | IR | |||
| -H | 2.20 | 0.00 | 0.00 | 1702 | 192.0 |
| -F | 3.98 | 0.34 | 0.06 | 1703 | 190.5 |
| -Cl | 3.16 | 0.37 | 0.23 | 1704 | 190.8 |
| -Br | 2.96 | 0.39 | 0.23 | 1704 | 191.0 |
| -I | 2.66 | 0.35 | 0.18 | 1702 | 191.5 |
-
: All halogens are strong EWGs (
). - : Fluorine's value (0.[1]06) is drastically lower than Chlorine's (0.23). In the para position, Fluorine is nearly electronically neutral regarding the carbonyl's reactivity.
-
IR Data: Higher frequency indicates a stiffer bond (more double bond character). The lack of significant shift for para-F confirms that resonance donation repels the carbonyl
electrons, maintaining single-bond character relative to the strong effect. - NMR Data: Upfield shifts (lower ppm) for Para-F indicate increased shielding at the carbonyl carbon due to resonance donation.
Experimental Protocol: Kinetic Assessment of Electrophilicity
Relying solely on literature constants can be misleading due to solvent effects. The following protocol describes a self-validating kinetic assay to measure the relative electrophilicity of halogenated benzaldehydes using Schiff Base Formation .
Principle
The reaction of a benzaldehyde with a primary amine (e.g., n-butylamine) follows second-order kinetics. The rate-determining step (under controlled pH) is the nucleophilic attack on the carbonyl.
Workflow Diagram
Figure 2: Kinetic workflow for determining the electrophilic reactivity constant (
Detailed Methodology
-
Preparation: Dissolve the halogenated benzaldehyde (1.0 eq) in Methanol (HPLC grade). Prepare a separate solution of n-butylamine (10.0 eq) in Phosphate Buffer (pH 7.4) to maintain the amine in its nucleophilic form while buffering the generated water.
-
Initiation: Mix the solutions in a quartz cuvette. The excess amine creates pseudo-first-order conditions .
-
Monitoring: Immediately track the disappearance of the carbonyl
transition (typically 240–260 nm) or the appearance of the imine band (typically >280 nm) using UV-Vis spectroscopy. -
Calculation: Plot
vs. time. The slope represents .[2] -
Validation: Perform the assay with unsubstituted benzaldehyde as a control (
). Calculate . A positive value confirms the substituent activates the carbonyl.
Applications in Drug Design[3][4][5][6]
Tuning Covalent Warheads
For targeted covalent inhibitors (TCIs), the "warhead" reactivity must be "Goldilocks" level—reactive enough to modify the target cysteine/serine but stable enough to avoid non-specific toxicity (glutathione depletion).
-
To Decrease Reactivity: Introduce Para-Fluorine . The
effect dampens the electrophilicity without adding significant steric bulk (van der Waals radius: H=1.20Å, F=1.47Å). -
To Increase Reactivity: Introduce Meta-Chlorine or Meta-Fluorine . The
effect dominates in the meta position, significantly activating the carbonyl toward nucleophilic attack.
Solubility and Lipophilicity
While Cl/Br increase lipophilicity (LogP) significantly, Fluorine alters the polarity of the C-F bond.
-
Ortho-Substitution: Placing halogens ortho to the carbonyl twists the aldehyde out of the aromatic plane due to steric clash. This breaks conjugation, isolating the carbonyl and making it more electrophilic (loss of resonance stabilization from the ring) but also potentially more soluble due to the disruption of crystal packing forces.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Loudon, G. M. (2009).Organic Chemistry (5th Edition). Roberts and Company Publishers. (Chapter 19: Aldehydes and Ketones - Spectroscopy and Reactivity).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th Edition). John Wiley & Sons.
-
Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry, 2, 63–128.
-
Gao, J., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(7), 615-632.
Sources
Engineering Functionality: The Role of Polysubstituted Benzaldehydes in Advanced Materials
Executive Summary
Polysubstituted benzaldehydes are often pigeonholed as intermediate reagents in organic synthesis. However, in the realm of materials science, they act as critical "architectural nodes." Their rigid phenyl ring provides structural integrity, while the aldehyde functionality serves as a reactive anchor for condensation chemistries (Schiff base, Knoevenagel). Crucially, the polysubstitution pattern—the precise placement of hydroxyl, alkoxy, halogen, or amino groups—dictates the electronic density, steric bulk, and solid-state packing of the final material. This guide explores their application in Covalent Organic Frameworks (COFs), Aggregation-Induced Emission (AIE) luminogens, and organic photovoltaics.
Part 1: Covalent Organic Frameworks (COFs)
The Chemistry of Stability
In the synthesis of imine-linked COFs, the reversibility of the
Here, 2,4,6-trisubstituted benzaldehydes are transformative. Specifically, the introduction of hydroxyl groups at the ortho position to the aldehyde (e.g., using 1,3,5-triformylphloroglucinol or similar derivatives) enables a tautomerization from the enol-imine form to the keto-enamine form.
-
Mechanism: The proton on the hydroxyl group migrates to the imine nitrogen, forming a stable
intramolecular hydrogen bond. This locks the structure, significantly enhancing chemical stability in acidic or basic environments.
Visualization: Imine vs. Keto-Enamine Tautomerism
The following diagram illustrates how ortho-substitution directs the structural evolution of the COF linkage.
Figure 1: The transition from a reversible imine linkage to a chemically robust keto-enamine linkage, driven by ortho-hydroxyl substitution.
Experimental Protocol: Aqueous Green Synthesis of Imine-Linked COFs
Context: Traditional COF synthesis requires solvothermal conditions (sealed tubes, 120°C, 3–7 days). This protocol utilizes acetic acid activation of the aldehyde to permit rapid, room-temperature synthesis in water.[1][2]
Reagents:
-
Monomer A: 1,3,5-Benzenetricarbaldehyde (or derivative).[1][2]
-
Monomer B: 1,4-Diaminobenzene.
-
Catalyst/Solvent: Acetic acid (glacial), Deionized water.
Step-by-Step Methodology:
-
Pre-activation: Dissolve 0.5 mmol of the polysubstituted benzaldehyde in 1 mL of glacial acetic acid. Stir for 10 minutes at room temperature. Why? This protonates the carbonyl oxygen, increasing electrophilicity without protonating the amine (which would deactivate it).
-
Mixing: Add the amine monomer (0.75 mmol) directly to the activated aldehyde solution.
-
Water Addition: Immediately add 10 mL of deionized water while stirring vigorously.
-
Precipitation: A colored precipitate will form instantly (yellow/orange). Continue stirring for 60 minutes to ensure complete polymerization and defect healing.
-
Purification: Filter the solid and wash exclusively with water and ethanol.
-
Activation: Dry under vacuum at 80°C for 12 hours to clear the pores.
Part 2: Optoelectronics & AIEgens
Tuning Bandgaps and Emission
In organic photovoltaics (OPV) and sensors, the benzaldehyde core acts as an electron-accepting unit when substituted with electron-withdrawing groups (EWGs) like fluorine or nitro groups. Conversely, electron-donating groups (EDGs) like methoxy or amino groups raise the HOMO level.
Aggregation-Induced Emission (AIE):
Planar aromatics typically suffer from Aggregation-Caused Quenching (ACQ) due to
Comparative Data: Substituent Effects on Photophysical Properties
The table below summarizes how specific substitutions on the benzaldehyde core (integrated into a larger conjugated system) shift material performance.
| Substituent Type | Functional Group | Effect on Material Property | Application |
| Steric Bulk | -o-Phenyl | Induces propeller-shape; activates AIE mechanism. | Bio-imaging probes |
| Electron W/D | -F, -CN | Lowers LUMO; red-shifts absorption; increases air stability. | n-Type Organic Transistors |
| Electron Donor | -OMe, -N(R)2 | Raises HOMO; facilitates hole transfer. | Hole Transport Materials (HTM) |
| H-Bond Donor | -OH (ortho) | Enables Excited-State Intramolecular Proton Transfer (ESIPT). | Stokes-shifted emitters |
Visualization: The AIE Mechanism
Figure 2: The mechanism of Aggregation-Induced Emission (AIE), where steric restriction in the solid state forces energy release via photon emission.
Part 3: Future Outlook & Challenges
The field is moving toward multi-functionalization . The challenge lies in synthesis: selectively polysubstituting the benzaldehyde core without over-activating the ring, which can lead to side reactions during polymerization.
-
Trend: "Click-ready" benzaldehydes containing alkyne or azide handles are being developed to allow post-synthetic modification of COF pores.
-
Challenge: Scalability of highly substituted derivatives remains poor; flow chemistry is currently being explored to produce these precursors in kilogram quantities.
References
-
Vitaku, E., & Dichtel, W. R. (2017). Synthesis of 2D Imine-Linked Covalent Organic Frameworks through Formal Transimination Reactions.[4] Journal of the American Chemical Society. Link
-
Karak, S., et al. (2017). Constructing chemically stable covalent organic frameworks via a keto-enamine mechanism. Journal of the American Chemical Society. Link
-
Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews. Link
-
Shinde, D. B., et al. (2023). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks.[2] Journal of the American Chemical Society. Link
-
Li, Y., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2D Imine-Linked Covalent Organic Frameworks through Formal Transimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Functionalized Benzaldehyde Derivatives: From Synthetic Intermediates to Targeted Therapeutics
Executive Summary
The trajectory of functionalized benzaldehyde derivatives represents one of the most compelling arcs in organic chemistry and rational drug design. Originating from the simple extraction of volatile oils from bitter almonds, the benzaldehyde scaffold has evolved through centuries of synthetic innovation into a cornerstone of modern pharmacotherapy. This technical guide explores the historical discovery of benzaldehydes, the mechanistic causality behind their synthetic functionalization (specifically the Vilsmeier-Haack reaction), and their contemporary renaissance as targeted therapeutics for complex hematological and immunological disorders.
Historical Grounding: The Dawn of Aromatic Carbonyl Chemistry
The chemical narrative of benzaldehyde began in 1803 when the French pharmacist Martrès first extracted a characteristic volatile oil from bitter almonds (Prunus dulcis)[1]. However, the foundational understanding of its chemical nature was established in 1832 by German chemists Justus von Liebig and Friedrich Wöhler[2],[3].
Liebig and Wöhler not only characterized the compound but also discovered the benzoin condensation [2]. They observed that treating benzaldehyde with a potassium cyanide catalyst resulted in the dimerization of two aromatic aldehyde molecules to form an
Synthetic Evolution: The Vilsmeier-Haack Formylation
To leverage the benzaldehyde scaffold in drug discovery, chemists required robust, highly regioselective methodologies to install the formyl group (-CHO) onto diverse, functionalized aromatic rings. Introduced in 1927 by Anton Vilsmeier and Albrecht Haack, the Vilsmeier-Haack reaction remains the gold standard for the formylation of electron-rich aromatic and heterocyclic compounds[4].
Mechanistic Causality
The reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl
-
Why POCl
and DMF? POCl activates DMF by phosphorylating the carbonyl oxygen, driving the elimination of a chloride ion to form the reactive iminium species[4]. -
Substrate Selection: Because the iminium ion is a weaker electrophile than a standard Friedel-Crafts acylium ion (due to the +M electron-donating effect of the -NMe
group), the reaction selectively succeeds with electron-rich substrates like phenols, anilines, and pyrroles[5].
Protocol: Self-Validating Synthesis of a Functionalized Benzaldehyde
The following protocol describes the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde, designed as a self-validating system.
-
Reagent Preparation (Electrophile Generation):
-
Action: Cool 5.0 mL of anhydrous DMF to 0°C under an inert atmosphere. Dropwise add 1.2 equivalents of POCl
. -
Causality: The formation of the chloromethyliminium salt is highly exothermic; cooling prevents the thermal decomposition of the reagent.
-
Self-Validation: The solution will transition from clear to a pale yellow/orange viscous complex within 30 minutes, visually confirming the formation of the Vilsmeier reagent.
-
-
Substrate Addition (Nucleophilic Attack):
-
Action: Dissolve 1.0 equivalent of resorcinol in minimal anhydrous DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Causality: Resorcinol's two hydroxyl groups heavily enrich the aromatic ring, making it highly susceptible to electrophilic attack by the relatively mild iminium ion.
-
-
Reaction Propagation:
-
Action: Heat the reaction mixture to 70°C for 2-3 hours.
-
Self-Validation: Monitor via Thin Layer Chromatography (Hexane:EtOAc). The disappearance of the resorcinol spot and the emergence of a highly UV-active, lower-R
spot (the aryl-iminium intermediate) validates reaction progression.
-
-
Hydrolytic Quench (Aldehyde Formation):
-
Action: Pour the hot mixture over crushed ice and adjust the pH to 6-7 using saturated aqueous sodium acetate.
-
Causality: The aryl-iminium salt is stable under anhydrous conditions. The aqueous quench provides the oxygen nucleophile (water) required to hydrolyze the iminium into the final formyl group (-CHO). The pH adjustment prevents degradation or polymerization of the newly formed aldehyde.
-
-
Isolation:
-
Action: Filter the resulting precipitate and recrystallize.
-
Self-Validation:
H-NMR analysis will reveal a distinct singlet near 9.8–10.0 ppm, unequivocally confirming the presence of the aldehyde proton.
-
Workflow and mechanistic milestones of the Vilsmeier-Haack formylation reaction.
Therapeutic Renaissance: Benzaldehydes in Rational Drug Design
The unique chemical reactivity of the aldehyde group—specifically its ability to form reversible covalent bonds (Schiff bases) with primary amines—has positioned functionalized benzaldehydes as powerful pharmacophores in modern drug development.
Immunomodulation: The Case of Tucaresol
Tucaresol is a substituted benzaldehyde originally developed to interact with amines in biological systems[6]. It was designed to mimic the natural donor of carbonyl groups, forming a transient Schiff base with amines expressed on the surfaces of antigen-presenting cells (APCs) and CD4+ T-cells[6],[7]. This transient covalent bonding induces sodium/potassium ion channel activation and subsequent tyrosine phosphorylation, providing a vital co-stimulatory signal for T-cell activation[7]. While its clinical development for HIV and sickle cell disease was ultimately discontinued, it provided crucial proof-of-concept for aldehyde-amine targeted therapies[6].
Hematological Breakthrough: Voxelotor in Sickle Cell Disease
The most profound clinical success of functionalized benzaldehydes lies in the treatment of Sickle Cell Disease (SCD). SCD is driven by a genetic point mutation (
Voxelotor (GBT440) , an orally bioavailable functionalized benzaldehyde, was rationally designed to halt this pathogenic cascade[10].
-
Mechanism of Action: Voxelotor partitions highly into red blood cells and binds with a precise 1:1 stoichiometry to the N-terminal valine of the
-globin chain of hemoglobin[11],[10]. -
Allosteric Modulation: By forming a Schiff base at this specific site, Voxelotor allosterically shifts the hemoglobin equilibrium toward the high-oxygen-affinity relaxed (R) state[8]. Because only the tense (T) deoxygenated state of HbS polymerizes, stabilizing the R-state effectively prevents hypoxia-induced polymerization[8],[9].
-
Clinical Impact: Approved by the FDA in 2019, Voxelotor demonstrated the ability to increase hemoglobin concentrations by >1 g/dL and significantly reduce markers of hemolysis, marking a paradigm shift in SCD management[11],[8],[12].
Allosteric modulation of Sickle Hemoglobin (HbS) by Voxelotor via Schiff base formation.
Quantitative Data & Comparative Analysis
The evolution of benzaldehyde derivatives in drug discovery is marked by progressive improvements in binding affinity, stoichiometry, and clinical efficacy. The table below summarizes the quantitative and pharmacological distinctions between historical and contemporary functionalized benzaldehydes.
| Compound | Primary Target | Binding Mechanism | Clinical Indication / Status | Key Pharmacological Effect |
| Vanillin | Hemoglobin S (HbS) | Schiff base formation | Proof-of-concept (Historical) | Mild left-shift of O |
| Tucaresol | CD4+ T-cells / HbS | Transient Schiff base | Immunomodulator (Discontinued) | T-cell co-stimulation / Increased O |
| Voxelotor | HbS ( | 1:1 Stoichiometry Schiff base | Sickle Cell Disease (FDA Approved, 2019) | Shifts Hb to R-state; increases Hb by >1 g/dL; inhibits polymerization[11],[10],[12] |
| VZHE-039 | HbS | Dual mechanism (O | Preclinical | Potent polymer destabilization even in anoxic conditions[9] |
Conclusion
The history of functionalized benzaldehyde derivatives is a testament to the power of synthetic organic chemistry in driving therapeutic innovation. From the foundational discoveries of Liebig and Wöhler to the precision engineering of the Vilsmeier-Haack reaction, the ability to manipulate the benzaldehyde scaffold has unlocked entirely new classes of drugs. Today, compounds like Voxelotor stand as clinical triumphs, proving that the rational application of reversible covalent chemistry—rooted in centuries-old principles—can successfully alter the pathophysiology of devastating genetic diseases.
References
-
Chemcess. Benzaldehyde Condensation. Available at: [Link]
-
RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at:[Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at:[Link]
-
NCATS Inxight Drugs. TUCARESOL. Available at: [Link]
-
Preprints.org. Tucaresol: A Unique Oral Candidate Drug Ideally Accessible for Treatment of COVID-19 Disease. Available at:[Link]
-
NIH/PMC. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor. Available at: [Link]
-
New Drug Approvals. VOXELOTOR. Available at:[Link]
-
Frontiers. X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Available at: [Link]
-
NIH/PMC. VZHE-039, a novel antisickling agent that prevents erythrocyte sickling under both hypoxic and anoxic conditions. Available at:[Link]
- Google Patents.US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. prezi.com [prezi.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. TUCARESOL [drugs.ncats.io]
- 7. preprints.org [preprints.org]
- 8. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]
- 9. VZHE-039, a novel antisickling agent that prevents erythrocyte sickling under both hypoxic and anoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Bromo-5-fluoro-3-iodobenzaldehyde via Directed Ortho-Lithiation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly functionalized polyhalobenzaldehydes, such as 2-bromo-5-fluoro-3-iodobenzaldehyde[1], presents a unique challenge in regiocontrol and chemoselectivity. These scaffolds are critical building blocks in the pharmaceutical industry, particularly in the development of kinase inhibitors and advanced agrochemicals[2].
This application note details a robust, self-validating protocol for the formylation of 1-bromo-4-fluoro-2-iodobenzene. By employing Lithium diisopropylamide (LDA) for Directed ortho-Lithiation (DoM), the protocol bypasses competitive lithium-halogen exchange, selectively metalating the C6 position. Subsequent electrophilic trapping with N,N-Dimethylformamide (DMF) affords the target aldehyde in high fidelity.
Mechanistic Rationale & Regioselectivity
The core challenge in formylating 1-bromo-4-fluoro-2-iodobenzene lies in differentiating the available protons (C3, C5, and C6) while preserving the highly reactive carbon-iodine bond.
The Causality of Reagent Selection
Alkyllithium reagents (e.g., n-BuLi or sec-BuLi) are strictly contraindicated for this transformation. Iodine is highly susceptible to lithium-halogen exchange; exposing the starting material to sec-BuLi would rapidly yield the 2-lithio derivative, destroying the halogen array[3]. To achieve pure Brønsted acid-base reactivity, the bulky, non-nucleophilic base Lithium diisopropylamide (LDA) must be utilized[4].
Regiochemical Directing Effects
When LDA is introduced, it evaluates the substrate based on a combination of thermodynamic acidity and kinetic accessibility:
-
C3 Position (Between F and I): While electronically highly acidic due to the dual inductive effects of fluorine and iodine, the severe steric bulk of the adjacent iodine atom completely blocks access by the bulky diisopropylamine moiety of LDA.
-
C5 Position (Ortho to F): Fluorine is a strong inductive director, but the C5 position lacks synergistic directing effects from the other halogens and is statistically less favored.
-
C6 Position (Ortho to Br): Bromine provides sufficient coordination to the lithium cation (the DoM effect). Combined with lower steric hindrance compared to C3, the C6 position becomes the kinetically favored site for deprotonation.
Figure 1: Mechanistic rationale for the regioselective lithiation at the C6 position.
Experimental Workflow
The following workflow outlines the critical path from substrate to isolated product, emphasizing low-temperature control to prevent benzyne formation.
Figure 2: Experimental workflow for the synthesis of 2-bromo-5-fluoro-3-iodobenzaldehyde.
Quantitative Reaction Parameters
Table 1: Reaction Stoichiometry and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Bromo-4-fluoro-2-iodobenzene | 300.89 | 1.00 | 3.01 g (10.0 mmol) | Starting Material |
| LDA (2.0 M in THF/heptane) | 107.12 | 1.10 | 5.50 mL (11.0 mmol) | Non-nucleophilic Base |
| Anhydrous DMF | 73.09 | 1.50 | 1.16 mL (15.0 mmol) | Formylating Agent |
| Anhydrous THF | 72.11 | - | 50.0 mL | Solvent |
| Sat. NH₄Cl (aq) | - | - | 30.0 mL | Quenching Agent |
Step-by-Step Protocol (Self-Validating System)
This protocol is designed with In-Process Controls (IPCs) to ensure each chemical milestone is verified before proceeding, eliminating downstream failures.
Step 1: System Preparation
-
Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.
-
Flush the system with high-purity nitrogen for 15 minutes to ensure a strictly anhydrous environment.
Step 2: Substrate Dissolution
-
Charge the flask with 1-bromo-4-fluoro-2-iodobenzene (3.01 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Initiate stirring and cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes at ≤ -75 °C.
Step 3: Directed Ortho-Lithiation (DoM)
-
Using a syringe pump, add LDA (2.0 M solution, 5.5 mL, 11.0 mmol) dropwise over 20 minutes.
-
Causality Note: A slow addition rate is critical to prevent localized heating, which could trigger benzyne formation or nucleophilic attack by the diisopropylamine byproduct.
-
-
Stir the reaction mixture at -78 °C for 1 hour.
-
IPC Checkpoint 1 (Lithiation Validation): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of CD₃OD. Analyze via GC-MS or ¹H NMR. The quantitative formation of 1-bromo-4-fluoro-2-iodo-6-deuteriobenzene confirms complete lithiation. Do not proceed until >95% deuterium incorporation is observed.
Step 4: Electrophilic Formylation
-
Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise over 5 minutes.
-
Causality Note: DMF acts as the electrophile. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, which strictly prevents double addition (formation of a secondary alcohol).
-
-
Maintain the reaction at -78 °C for 30 minutes, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.
-
IPC Checkpoint 2 (Formylation Validation): Perform TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.8) should be consumed, replaced by a new UV-active spot (Rf ~0.5) that stains intensely positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde.
Step 5: Quenching and Workup
-
Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (30 mL).
-
Causality Note: The mildly acidic NH₄Cl hydrolyzes the tetrahedral intermediate to the desired aldehyde without causing degradation of the labile carbon-iodine bond.
-
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient, typically 95:5) to afford 2-bromo-5-fluoro-3-iodobenzaldehyde as a solid.
Troubleshooting & Quality Control
| Observed Issue | Root Cause Analysis | Corrective Action |
| Formation of des-iodo byproducts | Use of an overly nucleophilic base (e.g., n-BuLi) causing lithium-halogen exchange instead of deprotonation. | Strictly adhere to the use of LDA or LiTMP. Verify the titer and quality of the LDA solution before use. |
| Low conversion to aldehyde | Incomplete lithiation due to moisture ingress or degraded LDA. | Ensure all glassware is flame-dried. If IPC 1 fails, extend lithiation time by 30 minutes or add 0.1 eq of fresh LDA. |
| Formation of secondary alcohols | Premature warming of the reaction mixture before the hemiaminal intermediate is quenched. | Maintain strict temperature control (≤ -75 °C) during DMF addition. Only warm to 0 °C immediately prior to the NH₄Cl quench. |
References
- Title: 2-Bromo-5-fluoro-3-iodobenzaldehyde (Product Catalog) Source: Apollo Scientific URL:https://www.apolloscientific.co.uk/product/2-bromo-5-fluoro-3-iodobenzaldehyde/
- Title: Buy 1-Bromo-4-fluoro-2-iodobenzene | 202865-72-3 Source: Smolecule URL:https://www.smolecule.com/products/202865-72-3
- Title: Preparation method of 2-fluoro-5-bromobenzaldehyde (CN105884591A)
- Title: NOVEL TYROSINE KINASE INHIBITORS (EP 2966076 A1)
Sources
- 1. Fluorinated Benzaldehydes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. Buy 1-Bromo-4-fluoro-2-iodobenzene | 202865-72-3 [smolecule.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
Application Note: Chemoselective Sonogashira Cross-Coupling of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Executive Summary
This application note details the protocol for the chemoselective Sonogashira cross-coupling of 2-Bromo-5-fluoro-3-iodobenzaldehyde . This molecule represents a high-value "linchpin" scaffold in medicinal chemistry due to its three distinct electrophilic sites (aldehyde, bromide, iodide) and one metabolic modulator (fluoride).
The core objective of this protocol is to achieve exclusive C–C bond formation at the C3-Iodine position while preserving the C2-Bromine and C1-Aldehyde for subsequent functionalization (e.g., Suzuki coupling or reductive amination). By leveraging the bond dissociation energy differences between C–I and C–Br, this protocol ensures high yield and >98% regioselectivity under mild conditions.
Strategic Analysis: The "Linchpin" Scaffold
The utility of 2-Bromo-5-fluoro-3-iodobenzaldehyde lies in its orthogonal reactivity profile. Successful utilization requires understanding the hierarchy of reactivity.[1]
Reactivity Hierarchy
The order of oxidative addition rates for Palladium(0) into aryl-heteroatom bonds is the governing principle for this application:
[2]-
Site A (C3-Iodine): Weakest bond. Reacts at Room Temperature (RT) .
-
Site B (C2-Bromine): Stronger bond. Requires elevated temperatures (>60°C) or specialized bulky ligands to react.
-
Site C (C1-Aldehyde): Electrophilic carbonyl. Susceptible to nucleophilic attack but generally stable under standard Sonogashira conditions.
-
Site D (C5-Fluorine): Inert to Pd-coupling; serves as a metabolic blocker to prevent P450 oxidation at the para-position relative to the aldehyde.
Mechanistic Pathway & Selectivity
The following diagram illustrates the chemoselective pathway. The catalyst cycle preferentially engages the C-I bond due to its lower activation energy for oxidative addition.
Figure 1: Chemoselective catalytic cycle targeting the C-I bond. The reaction is kinetically controlled by temperature to prevent activation of the C-Br bond.
Experimental Protocol
Materials & Reagents
| Component | Role | Grade/Notes |
| Substrate | 2-Bromo-5-fluoro-3-iodobenzaldehyde | >97% Purity |
| Alkyne | Terminal Alkyne (R-C≡CH) | 1.1 - 1.2 equivalents |
| Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 2-3 mol% (Robust, air-stable precatalyst) |
| Co-Catalyst | CuI (Copper(I) Iodide) | 1-2 mol% (Must be white/off-white; discard if green) |
| Base/Solvent | Triethylamine (Et₃N) or Diethylamine (Et₂NH) | Anhydrous, degassed |
| Co-Solvent | THF or DMF | Only if substrate solubility is poor in pure amine |
Step-by-Step Methodology
Safety Note: Halogenated benzaldehydes can be skin irritants. Work in a fume hood.
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a dry round-bottom flask with a magnetic stir bar and a rubber septum.
-
Add 2-Bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
-
Crucial: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times) to remove Oxygen. Oxygen promotes homocoupling of the alkyne (Glaser coupling).
Step 2: Solvent & Reagent Addition
-
Add degassed Triethylamine (solvent volume, typically 0.1 M concentration relative to substrate) via syringe.
-
Stir for 5 minutes to ensure partial dissolution.
-
Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.
-
Note: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF before addition.
-
Step 3: Reaction Monitoring
-
Stir the reaction at Room Temperature (20–25°C) .
-
Warning: Do NOT heat. Heating >50°C risks activating the C-Br bond.
-
-
Monitor via TLC or LC-MS every 2 hours.
-
Target: Disappearance of the starting iodide.
-
Observation: The mixture typically turns dark brown/black (formation of Pd black) and precipitates ammonium salts (Et₃NH⁺ I⁻).
-
-
Typical reaction time: 2–6 hours.
Step 4: Workup & Purification
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Filter through a short pad of Celite to remove palladium residues and salts. Wash the pad with EtOAc.
-
Wash the filtrate with:
-
1x Saturated NH₄Cl (removes Copper).
-
1x Brine.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: Typically Hexanes/EtOAc (0% to 20% gradient).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Optimization & Troubleshooting
Common Issues
| Problem | Cause | Solution |
| Glaser Coupling (Alkyne dimer) | Presence of Oxygen | Degas solvents thoroughly (sparge with Ar for 15 min). |
| No Reaction | Poisoned Catalyst | Ensure CuI is white. If green/blue, it has oxidized to Cu(II). Recrystallize or buy fresh. |
| C2-Bromine Reaction | Temperature too high | Strictly maintain temperature < 30°C. |
| Aldehyde Condensation | Base too strong | Use secondary/tertiary amines (Et₃N, DEA). Avoid inorganic bases (KOH/NaOH) which may trigger Cannizzaro or aldol reactions. |
Catalyst Selection Guide
While PdCl₂(PPh₃)₂ is standard, difficult substrates may require alternatives:
-
Standard: PdCl₂(PPh₃)₂ (Recommended). Good balance of steric bulk and activity.
-
High Activity: Pd(dppf)Cl₂. Use if the C3-position is sterically crowded by the C2-Bromine.
-
Copper-Free: Pd(OAc)₂ / XPhos. Use if the alkyne is sensitive to Copper, though this requires more optimization for chemoselectivity.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Handy, S. T., & Wilson, T. (2011). Chemoselectivity in the Palladium-Catalyzed Cross-Coupling of Dihaloarenes. ChemPlusChem, 77(4). (General principles of I vs Br selectivity).
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde. (Used for safety protocols regarding halogenated benzaldehydes).[3]
- Nájera, C., & Sansano, J. M. (2011). The Sonogashira Reaction. Current Organic Chemistry. (Reviewing mild conditions for aryl iodides).
Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific chemicals before handling.
Sources
The Strategic Utility of 2-Bromo-5-fluoro-3-iodobenzaldehyde in the Synthesis of Pharmaceutical Ingredients
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the demand for structurally complex and diverse small molecules has never been greater. These molecules often serve as the foundation for targeted therapies, particularly in oncology and immunology. 2-Bromo-5-fluoro-3-iodobenzaldehyde emerges as a preeminent starting material in this context, offering a unique convergence of reactive sites that can be selectively addressed to build intricate molecular architectures. Its trifunctional nature—an aldehyde for heterocycle formation, a highly reactive iodine atom, and a less reactive bromine atom—provides a powerful platform for the sequential and regioselective introduction of various pharmacophoric elements.
The strategic placement of these functional groups is key to its utility. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-bromine bond. This differential reactivity is the cornerstone of its application, enabling chemists to perform selective cross-coupling reactions, first at the C-I bond and subsequently at the C-Br bond. The fluorine atom, generally inert to these coupling conditions, can serve to modulate the electronic properties and metabolic stability of the final compound, a common strategy in medicinal chemistry to enhance drug-like properties.[1] This document provides a detailed exploration of the synthetic applications of this versatile building block, complete with experimentally grounded protocols for its use in the synthesis of advanced pharmaceutical intermediates.
Core Synthetic Strategy: Sequential Cross-Coupling Reactions
The primary application of 2-Bromo-5-fluoro-3-iodobenzaldehyde lies in its capacity for programmed, sequential palladium-catalyzed cross-coupling reactions. This allows for a divergent synthetic approach, where a single starting material can be transformed into a library of diverse compounds. The general workflow is depicted below.
Caption: Sequential cross-coupling workflow for 2-Bromo-5-fluoro-3-iodobenzaldehyde.
This strategy allows for the controlled introduction of two different points of diversity, a highly sought-after feature in the synthesis of libraries of potential drug candidates.[2]
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer.[3] Many FDA-approved kinase inhibitors feature a core heterocyclic scaffold, such as pyrimidine or quinazoline, decorated with various aryl or heteroaryl substituents that occupy the ATP-binding site. 2-Bromo-5-fluoro-3-iodobenzaldehyde is an ideal starting material for the synthesis of such compounds.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[4][5] The higher reactivity of the C-I bond allows for selective coupling at this position while leaving the C-Br bond intact for subsequent transformations.
Reaction Scheme:
Sources
Application Note: Strategic Formylation of Tri-Substituted Benzene Rings
Executive Summary & Strategic Selection
Formylating tri-substituted benzene rings presents a unique dichotomy in organic synthesis: the substrate is often activated enough to react, but sterically crowded enough to fail under standard conditions. The "textbook" Vilsmeier-Haack reaction often stalls or yields regioisomeric mixtures when applied to bulkier 1,3,5- or 1,2,3-substituted systems.
This guide details three distinct protocols, selected based on the electronic and steric profile of your specific substrate.
Method Selection Matrix
| Substrate Profile | Dominant Challenge | Recommended Protocol | Mechanism |
| Electron-Rich / Sterically Crowded (e.g., Mesitylene, 1,3,5-trialkyl) | Vilsmeier reagent is too bulky; fails to penetrate steric shield. | Method A: Rieche Formylation | TiCl₄-mediated Electrophilic Aromatic Substitution (EAS) |
| Regio-Specific / Halogenated (e.g., 1,3-dichloro-5-methoxybenzene) | Need to force formylation ortho to a specific group; Electrophilicity is low. | Method B: Directed Ortho Metalation (DoM) | Organolithium deprotonation followed by DMF quench |
| Highly Activated / Less Crowded (e.g., 1,3,5-trimethoxybenzene) | Over-reaction (bis-formylation) or tar formation. | Method C: Modified Vilsmeier-Haack | Standard EAS with controlled stoichiometry |
Method A: Rieche Formylation (TiCl₄ / Cl₂CHOMe)
Best for: Sterically hindered, electron-rich alkyl-benzenes (e.g., Mesitylene).
The Mechanistic Logic
Unlike the bulky Vilsmeier iminium salt, the active species in Rieche formylation is a small, highly electrophilic oxonium-titanium complex. Titanium tetrachloride (TiCl₄) acts as a Lewis acid to ionize dichloromethyl methyl ether, creating a reactive species small enough to slip between bulky methyl groups.
Experimental Protocol
Target: Synthesis of Mesitaldehyde (2,4,6-trimethylbenzaldehyde) Scale: 50 mmol (Representative)
Reagents
-
Substrate: 1,3,5-Trimethylbenzene (Mesitylene)
-
Reagent: Dichloromethyl methyl ether (Cl₂CHOMe) [High Toxicity]
-
Catalyst: Titanium(IV) chloride (TiCl₄) [Fuming, Corrosive]
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow
-
System Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with Mesitylene (6.0 g, 50 mmol) and anhydrous DCM (50 mL). Cool to 0 °C in an ice/water bath.
-
Catalyst Addition: Transfer TiCl₄ (19.0 g, 11 mL, 100 mmol, 2.0 equiv) into the addition funnel via syringe.
-
Critical: Add TiCl₄ dropwise over 10 minutes. The solution will darken (yellow/orange) as the
-complex forms.
-
-
Formyl Source Addition: Add dichloromethyl methyl ether (5.75 g, 50 mmol, 1.0 equiv) dropwise over 20 minutes.
-
Observation: HCl gas evolution will occur immediately. Ensure proper venting through a scrubber.
-
-
Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and allow to warm to room temperature (25 °C). Stir for an additional 15 minutes.
-
Stop Point: Do not overheat. Higher temperatures promote polymerization of the electron-rich substrate.
-
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The mixture will turn white/turbid as Ti species hydrolyze.
-
Workup: Separate layers. Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with water (3x) and Brine (1x). Dry over Na₂SO₄.[1]
-
Purification: Vacuum distillation is preferred for tri-alkyl benzaldehydes to avoid oxidation on silica gel.
Expected Yield: 80–90%[2]
Method B: Directed Ortho Metalation (DoM)
Best for: Regiocontrol on substrates with Directing Metalation Groups (DMGs) like -OMe, -OCONEt₂, -NHBoc.
The Mechanistic Logic
This is not an electrophilic substitution. It is a deprotonation.[3] A Lewis-basic group (DMG) coordinates the Lithium aggregate, bringing the base (n-BuLi) into proximity with the ortho proton.[4][5] This overcomes electronic deactivation, allowing formylation of halogenated rings.
Caption: Kinetic pathway of Directed Ortho Metalation. The DMG anchors the lithium base, forcing deprotonation exclusively at the ortho position.
Experimental Protocol
Target: Formylation of 1,3-dichloro-5-methoxybenzene (Regioselective at C2, between chlorines, or C4 depending on DMG strength). Note: OMe is a moderate DMG; Chlorine is a weak DMG but an acidifying group.
Reagents
-
Substrate: 1,3-dichloro-5-methoxybenzene
-
Base: n-Butyllithium (2.5 M in hexanes) or LDA (if benzyne formation is a risk)
-
Electrophile: Anhydrous DMF
-
Solvent: Anhydrous THF
Step-by-Step Workflow
-
Cryogenic Setup: Flame-dry a Schlenk flask. Cool to -78 °C (Dry ice/Acetone). Maintain strict Ar/N₂ atmosphere.
-
Solvation: Dissolve substrate (10 mmol) in THF (50 mL). Inject into the cooled flask.
-
Lithiation: Add n-BuLi (11 mmol, 1.1 equiv) dropwise via syringe pump over 15 minutes.
-
Critical: Maintain internal temp < -70 °C. Warmer temps cause "Lithium Halogen Exchange" (scrambling) or Benzyne formation (explosion/tar risk).
-
-
Maturation: Stir at -78 °C for 1 hour. The solution typically turns bright yellow or orange.
-
Formylation: Add anhydrous DMF (15 mmol, 1.5 equiv) in one portion.
-
Warm-up: Allow the reaction to warm to 0 °C over 2 hours.
-
Hydrolysis: Quench with saturated aqueous NH₄Cl. Stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate into the aldehyde.
Comparative Data & Troubleshooting
Yield and Selectivity Comparison
| Feature | Rieche (TiCl₄) | Vilsmeier (POCl₃) | DoM (n-BuLi) |
| Steric Tolerance | High (Active species is small) | Low (Active species is bulky) | Medium (Depends on DMG) |
| Electronic Requirement | Requires Electron Rich Ring | Requires Electron Rich Ring | Independent (Requires DMG) |
| Regioselectivity | Thermodynamic (Para/Ortho) | Thermodynamic (Para) | Kinetic (Ortho to DMG) |
| Moisture Sensitivity | High (TiCl₄ fumes) | Medium | Critical (Pyrophoric) |
| Typical Yield (Tri-sub) | 80-90% | 40-60% | 70-85% |
Self-Validating Checks (Go/No-Go)
-
Rieche: If TiCl₄ addition does not darken the solution, the catalyst may be hydrolyzed (dead). Abort.
-
DoM: If the solution turns black immediately upon n-BuLi addition, benzyne decomposition is occurring. Check temperature (-78°C required).
-
Vilsmeier: If the POCl₃/DMF mixture does not form a viscous/glassy oil (Vilsmeier salt) before substrate addition, the reagent was not formed.
References
-
Rieche Formylation (Primary Protocol): Rieche, A.; Gross, H.; Höft, E. "Mesitaldehyde."[6] Organic Syntheses, 1967 , 47, 1.[6]
-
Directed Ortho Metalation (Review): Snieckus, V. "Directed Ortho Metalation.[7][8] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 1990 , 90, 879–933.
-
Vilsmeier-Haack Mechanism: Jones, G.; Stanforth, S. P.[9] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2004 .
-
Titanium Chloride Handling: "Safe Handling of Organolithiums and Titanium Chlorides." Prudent Practices in the Laboratory, National Academies Press.[1][2][10]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
Advanced Application Note: Synthesis of High-Performance Organic Electronic Materials via 2-Bromo-5-fluoro-3-iodobenzaldehyde
Executive Summary & Mechanistic Rationale
The development of next-generation organic electronic materials—ranging from Organic Photovoltaics (OPVs) to Organic Field-Effect Transistors (OFETs)—relies heavily on the precise engineering of molecular energy levels and solid-state packing. 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) has emerged as a highly privileged, tetra-substituted building block for synthesizing complex Donor-Acceptor (D-A) conjugated systems.
This application note details the strategic utilization of this molecule, focusing on the causality behind its structural features:
-
Orthogonal Halogen Reactivity: The significant difference in bond dissociation energies between the C–I bond (~238 kJ/mol) and the C–Br bond (~285 kJ/mol) allows for strictly sequential, site-selective palladium-catalyzed cross-coupling .
-
Fluorine-Induced Energy Level Deepening: Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) exert a strong inductive electron-withdrawing effect without introducing steric bulk. This lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), enhancing oxidative stability and promoting n-type (electron transport) behavior . Furthermore, F···H and F···S non-covalent interactions drive dense, highly ordered π-π stacking in the solid state .
-
Aldehyde Handle for End-Capping: The formyl group serves as a latent electron-deficient terminal, readily undergoing Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to finalize the acceptor unit of the semiconductor.
Logical causality of fluorine substitution on organic semiconductor performance.
Strategic Synthetic Workflow
To construct an A-D-A (Acceptor-Donor-Acceptor) conjugated molecule, the synthetic route must exploit the distinct kinetic profiles of the halogens. The iodine atom at position 3 undergoes oxidative addition with Pd(0) at room temperature, whereas the bromine at position 2 requires elevated temperatures (typically >80 °C) and electron-rich phosphine ligands to react.
Orthogonal synthetic workflow leveraging the differential reactivity of halogens.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation checkpoints to ensure high fidelity in material synthesis.
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Activation)
Objective: Couple a donor-boronic ester selectively at the iodine position while preserving the bromine atom for subsequent chain extension.
Causality of Conditions: A weak base (
Step-by-Step Methodology:
-
Preparation: In a rigorously dried Schlenk flask, combine 2-Bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv), the aryl boronic ester (1.05 equiv), and
(0.02 equiv). -
Degassing: Add a degassed mixture of THF and 2M aqueous
(v/v 4:1). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which degrades the Pd(0) catalyst. -
Reaction: Stir the mixture under an argon atmosphere at 30 °C for 4 hours.
-
Self-Validation Checkpoint (Crucial): At
hours, extract a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS.-
Validation: The mass spectrum must show the disappearance of the starting material mass and the appearance of the mono-coupled product. If the di-coupled byproduct exceeds 2% relative abundance, immediately cool the reaction to 20 °C to arrest C–Br activation.
-
-
Workup: Extract with dichloromethane, wash with brine, dry over anhydrous
, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Knoevenagel Condensation for Acceptor End-Capping
Objective: Convert the aldehyde functionality into a strongly electron-withdrawing dicyanovinyl group to finalize the n-type semiconductor architecture. Causality of Conditions: Pyridine acts as both a solvent and a mild base to generate the carbanion from malononitrile. Chloroform is added to maintain the solubility of the increasingly rigid, conjugated product.
Step-by-Step Methodology:
-
Preparation: Dissolve the extended benzaldehyde intermediate (1.0 equiv) and malononitrile (2.5 equiv) in a 3:1 mixture of anhydrous Chloroform and Pyridine.
-
Reaction: Heat the mixture to 65 °C under nitrogen and stir for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy.
-
Validation: The starting aldehyde typically exhibits a
around 350-400 nm. Upon successful condensation, a pronounced Intramolecular Charge Transfer (ICT) band will emerge at 550-650 nm. The reaction is complete when the absorbance ratio of plateaus.
-
-
Workup: Cool to room temperature and precipitate the product by pouring the mixture into vigorously stirred cold methanol. Filter the dark precipitate and purify via Soxhlet extraction (using methanol and acetone to remove impurities, followed by chloroform to extract the pure semiconductor).
Quantitative Data: Impact of Functionalization
The table below summarizes the theoretical and empirical shifts in electronic properties as 2-Bromo-5-fluoro-3-iodobenzaldehyde is integrated into a standard conjugated backbone. Note the profound impact of both the fluorine atom and the dicyanovinyl end-cap on the LUMO levels.
| Molecular Architecture Stage | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Dominant Charge Transport |
| Unsubstituted Benzaldehyde Core | -5.20 | -2.10 | 3.10 | p-type (Hole) |
| Fluorinated Core (Position 5) | -5.45 | -2.35 | 3.10 | p-type (Hole) |
| Fluorinated + Extended Conjugation | -5.30 | -2.80 | 2.50 | Ambipolar |
| Fluorinated + Dicyanovinyl End-Cap | -5.80 | -3.95 | 1.85 | n-type (Electron) |
Data Interpretation: The addition of the fluorine atom deepens the HOMO by ~0.25 eV, which directly correlates to a higher open-circuit voltage (
References
-
Tang, M. L., & Bao, Z. (2011). "Halogenated Materials as Organic Semiconductors". Chemistry of Materials, 23(3), 446-455.[Link]
-
Dou, J.-H., et al. (2015). "Fine Tuning of Crystal Packing and Charge Transport Properties of BDOPV Derivatives through Fluorine Substitution". Journal of the American Chemical Society, 137(50), 15947–15956.[Link]
-
Organic Chemistry Portal. "Suzuki Coupling". Named Reactions.[Link]
Application Note: Photochemical Transformations of Halogenated Benzaldehydes
Abstract & Introduction
Halogenated benzaldehydes represent a unique class of photoactive substrates in organic synthesis. Unlike simple carbonyls, the presence of a halogen atom (Cl, Br, I) on the aromatic ring significantly alters the photophysical landscape via the Heavy Atom Effect (HAE) . This effect accelerates Intersystem Crossing (ISC), populating the reactive triplet state (
This guide details the exploitation of these excited states for Carbon-Hydrogen (C-H) activation and Carbon-Carbon (C-C) bond formation.[1] We focus on two primary transformations: Intermolecular Hydroacylation (using the aldehyde as an acyl radical precursor) and Intramolecular Photocyclization (constructing fused ring systems). These metal-free, light-driven protocols offer high atom economy and orthogonality to traditional Pd/Ni-catalyzed cross-couplings, preserving the halogen handle for downstream diversification.
Mechanistic Principles
The photochemical utility of halogenated benzaldehydes relies on the specific orbital nature of their excited states.
The Heavy Atom Effect & Triplet States
Upon irradiation (typically UV-A, 365–400 nm), the benzaldehyde undergoes an
-
Standard Benzaldehyde: The rate of ISC to the Triplet state (
) is fast but can compete with fluorescence or non-radiative decay. -
Halogenated Benzaldehyde: The spin-orbit coupling induced by the halogen (especially Br and I) increases the rate of ISC (
) by orders of magnitude. This populates the state ( ) quantitatively.
Reactivity of the Triplet
The oxygen atom in the
-
HAT: The excited aldehyde abstracts a hydrogen atom (from a solvent, substrate, or intramolecular tether).
-
Radical Pair Formation: This generates a ketyl radical and a substrate radical.
-
Acyl Radical Formation: In specific pathways (often involving additives or specific substitution patterns), the aldehydic C-H bond is cleaved, generating a nucleophilic acyl radical.
Mechanistic Pathway Diagram
Caption: Modified Jablonski diagram illustrating the Heavy Atom Effect facilitating T1 population and subsequent HAT reactivity.
Application 1: Intermolecular Hydroacylation of Alkenes
This protocol utilizes the halogenated benzaldehyde as both the substrate and the photo-initiator. The excited benzaldehyde performs HAT on an alkene (or H-donor additive), leading to the addition of the acyl group across the double bond. This is a green alternative to Stetter reactions.
Experimental Design
-
Substrate: 4-Bromobenzaldehyde (acts as the acyl radical source).
-
Trap: Diethyl maleate (electron-deficient alkene).
-
Solvent: Acetonitrile (MeCN) or Acetone (Acetone can act as a sensitizer, but MeCN is preferred for direct excitation).
-
Light Source: 365 nm LED (High power, ~10-20W).
Protocol Steps
-
Preparation: In a Pyrex or Quartz reaction tube (10 mL), dissolve 4-bromobenzaldehyde (0.5 mmol, 1.0 equiv) and diethyl maleate (1.5 mmol, 3.0 equiv) in Acetonitrile (5 mL).
-
Note: High concentration (0.1 M) helps the bimolecular quenching/reaction steps.
-
-
Degassing (CRITICAL): Seal the tube with a septum. Sparge the solution with Argon or Nitrogen for 15 minutes.
-
Why? Oxygen is a triplet state quencher (
). Failure to degas will completely inhibit the reaction.
-
-
Irradiation: Place the tube 2–3 cm away from the 365 nm LED source. Irradiate for 12–24 hours at ambient temperature. Use a fan to maintain temperature <30°C.
-
Monitoring: Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 8:2) or GC-MS.
-
Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient Hexane
Hexane/EtOAc).
Data Summary: Substituent Effects
| Substrate (Benzaldehyde) | Alkene | Yield (%) | Reaction Time | Notes |
| 4-Br-Ph-CHO | Diethyl Maleate | 82% | 16 h | Halogen enhances ISC; clean reaction. |
| 4-Cl-Ph-CHO | Diethyl Maleate | 75% | 18 h | Slightly slower than Br-analog. |
| Ph-CHO (Unsubstituted) | Diethyl Maleate | 60% | 24 h | Slower; competitive side reactions. |
| 4-Br-Ph-CHO | Acrylonitrile | 45% | 20 h | Polymerization of alkene is a competing pathway. |
Application 2: Intramolecular Photocyclization (Tetralone Synthesis)
This application demonstrates the power of Intramolecular Hydrogen Atom Transfer (1,5-HAT) . An o-allylbenzaldehyde derivative undergoes light-induced HAT to form a biradical, which recombines to form a tetralone. This reaction is highly efficient for halogenated substrates because the halogen does not interfere with the radical mechanism, unlike in transition-metal catalysis.
Reaction Scheme Logic
-
Precursor: 2-Allyl-4-chlorobenzaldehyde.
-
Mechanism:
1,5-HAT ( -H abstraction) 1,4-Biradical Cyclization. -
Product: 6-Chloro-1-tetralone.
Detailed Protocol
-
Setup: Weigh 2-allyl-4-chlorobenzaldehyde (0.2 mmol) into a standard NMR tube or narrow quartz vial.
-
Solvent: Add deuterated Benzene (
) or Acetonitrile ( ). Benzene often minimizes competitive intermolecular H-abstraction.-
Concentration: 0.05 M (Dilution favors intramolecular pathways).
-
-
Degassing: Freeze-pump-thaw (3 cycles) is ideal, or vigorous Argon bubbling for 10 mins.
-
Irradiation: Irradiate with a 365 nm LED or a medium-pressure Hg lamp (with a Pyrex filter to cut off <300 nm) for 4–6 hours.
-
Analysis: The reaction is often quantitative. Analyze directly by
-NMR.-
Diagnostic Signal: Disappearance of the aldehyde proton (
10.0 ppm) and appearance of the ketone -protons.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the intramolecular photocyclization of halogenated benzaldehydes.
Technical Expertise & Troubleshooting
Light Source Selection
-
365 nm vs. 400+ nm: Benzaldehydes have a weak absorption tail in the visible region. While 400 nm (Blue LED) can work, 365 nm (UV-A) is superior for direct excitation of the
band. -
Heat Management: Photochemical setups generate heat. For halogenated benzaldehydes, thermal background reactions are negligible, but solvent evaporation or degradation of the product (tetralone) can occur. Use a cooling fan or water-jacketed vessel.
The "Halogen Advantage"
Researchers often fear that UV light will homolyze the C-X bond (C-Br or C-I), leading to dehalogenation.
-
Insight: Under mild 365 nm irradiation in the absence of strong tin/silyl radical sources, the C-Br and C-Cl bonds are generally stable . The HAT pathway (
) is kinetically favored over C-X homolysis. This allows the synthesis of brominated tetralones that can be used for Suzuki/Buchwald couplings in the next step.
Common Pitfalls
-
Oxygen Inhibition: If the reaction stalls, 90% of the time it is due to oxygen ingress. The triplet state is quenched by
at a diffusion-controlled rate. -
Concentration:
-
Intermolecular: High concentration (>0.1 M) favors the reaction.
-
Intramolecular:[4] Low concentration (<0.05 M) prevents oligomerization.
-
References
-
Sideri, I. K., Voutyritsa, E., & Kokotos, C. G. (2019). Photochemical Hydroacylation of Michael Acceptors Utilizing an Aldehyde as Photoinitiator.[5][6] ChemSusChem, 12(18), 4194-4201.[5] [Link]
-
Voutyritsa, E., et al. (2017). Green Metal-Free Photochemical Hydroacylation of Unactivated Olefins. Organic Letters, 19(13), 3516–3519. [Link]
-
Ravelli, D., Fagnoni, M., & Albini, A. (2013). Photo-Organocatalysis. What for? Chemical Society Reviews, 42, 97-113. [Link]
-
Capaldo, L., Ravelli, D., & Fagnoni, M. (2022). Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration.[7] Chemical Reviews, 122(2), 1875–1924. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Photo-hydroacylation: 1-tetralones from ortho-allylbenzaldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical Hydroacylation of Michael Acceptors Utilizing an Aldehyde as Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Regioselective functionalization of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Application Note: Strategic Diversification of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Part 1: Strategic Overview & Reactivity Analysis
1.1 The Scaffold Utility 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091143-73-4) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity . It contains three distinct electrophilic sites (aldehyde, bromide, iodide) and one metabolic blocker (fluoride), allowing for the sequential construction of high-complexity drug candidates without the need for protecting groups.
1.2 The Chemoselectivity Hierarchy To successfully utilize this molecule, researchers must respect the kinetic hierarchy of its functional groups. The bond dissociation energies (BDE) and steric environments dictate the order of operations:
| Site | Substituent | Electronic Environment | Steric Environment | Reactivity Rank | Primary Transformation |
| C3 | Iodine | Meta to CHO (EWG) | Flanked by H and Br | 1 (Fastest) | Suzuki/Sonogashira Coupling |
| C1 | Aldehyde | Electron Withdrawing | Open | 2 (Variable) | Reductive Amination / Wittig |
| C2 | Bromine | Ortho to CHO (EWG) | Sterically Congested (Sandwiched) | 3 (Slowest) | Buchwald-Hartwig / Negishi |
| C5 | Fluorine | Meta to CHO | Unhindered | Inert | Retained for Bioactivity |
1.3 Mechanism of Selectivity The selectivity between C3-I and C2-Br is governed by the rate of Oxidative Addition (OA) to the Palladium(0) center.
-
C-I Bond: Weaker (~65 kcal/mol). OA occurs rapidly at room temperature or mild heating (40–60°C).
-
C-Br Bond: Stronger (~81 kcal/mol). Furthermore, the C2 position is sterically crowded by the adjacent aldehyde and iodine (or the newly installed group). OA at C2 requires higher temperatures (>80°C) and bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate the insertion.
Part 2: Reaction Decision Tree (Visualization)
The following diagram illustrates the logical workflow for orthogonal functionalization.
Caption: Workflow demonstrating the kinetic resolution of Iodine vs. Bromine sites, preserving the C2-bromide for late-stage diversification.
Part 3: Detailed Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C3 while preserving the C2-bromide and C1-aldehyde. Critical Success Factor: Use of a "mild" catalyst system.[1][2] Avoid bulky ligands like XPhos at this stage, as they might promote premature reaction at the C2-bromide.
Reagents:
-
Substrate: 2-Bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[3]
-
Catalyst: Pd(PPh3)4 (Tetrakis, 5 mol%) — Chosen for high I/Br selectivity.
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.1 eq), and Pd(PPh3)4 (0.05 eq).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids.
-
Solvent Addition: Add degassed DME and 2M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath temperature).
-
Why 60°C? Higher temperatures (>80°C) increase the risk of oxidative addition into the C2-Br bond.
-
-
Monitoring (Self-Validation): Check TLC after 2 hours.
-
Success Marker: The starting material (lower Rf) should disappear. The product will likely be fluorescent under UV (254/365 nm).
-
NMR Check: The aldehyde proton singlet (~10.3 ppm) remains. The aromatic region will show increased complexity but integration must confirm retention of the C2-Br environment.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na2SO4.[4] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: C2-Functionalization (Buchwald-Hartwig Amination)
Objective: Functionalize the sterically hindered C2-position after C3 is established. Critical Success Factor: Overcoming steric hindrance requires a specialized catalyst system.[5]
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source: Pd2(dba)3 (2.5 mol%)
-
Ligand: XPhos or RuPhos (5 mol%) — Required to facilitate oxidative addition into the hindered C2-Br.
-
Base: Cs2CO3 (2.5 equiv) — Anhydrous base preferred to minimize aldehyde side reactions.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Ar flow, mix Pd2(dba)3 and XPhos in the solvent and stir for 10 mins to generate the active catalytic species (L-Pd-0).
-
Addition: Add the Substrate, Amine, and Cs2CO3.
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS.
-
Success Marker: Disappearance of the isotopic bromine pattern (1:1 ratio of M and M+2 peaks) in the mass spectrum.
-
-
Workup: Filter through a celite pad to remove palladium black. Concentrate and purify.
Part 4: Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Loss of Selectivity (Step 1) | Reaction temperature too high or ligand too active. | Lower temp to 40°C. Switch from Pd(dppf)Cl2 to Pd(PPh3)4. |
| Debromination (Step 1) | Hydride source present (often from alcohol solvents). | Ensure solvents are peroxide-free. Use DME/Water instead of Ethanol/Water. |
| No Reaction at C2 (Step 2) | Steric crowding prevents oxidative addition. | Switch to BrettPhos or AdBrettPhos (highly active for hindered substrates). Increase Temp to 120°C. |
| Aldehyde Degradation | Base-mediated condensation or oxidation. | Use weaker bases (K3PO4 instead of tBuONa). Exclude air rigorously. |
Part 5: References
-
General Reactivity of Halogens in Pd-Catalysis:
-
Site-Selectivity in Polyhalogenated Arenes:
-
Suzuki Coupling Protocols:
-
Specific Scaffold Data:
-
Title: 2-Bromo-5-fluoro-3-iodobenzaldehyde Product Information.
-
Source: BLD Pharm / Sigma Aldrich.
-
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Safe Handling and Storage of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Section 1: Introduction & Compound Profile
2-Bromo-5-fluoro-3-iodobenzaldehyde is a poly-halogenated aromatic aldehyde, a class of compounds highly valued as versatile intermediates in synthetic organic chemistry. Its unique substitution pattern, featuring three different halogens and a reactive aldehyde moiety, makes it a strategic building block for the synthesis of complex molecules in drug discovery and materials science.[1][2] The aldehyde group is susceptible to a wide range of transformations, while the halogen atoms provide multiple, distinct handles for cross-coupling reactions.
However, this inherent reactivity necessitates a thorough understanding of its properties to ensure safe handling, maintain sample integrity, and achieve reproducible experimental outcomes. The presence of multiple electron-withdrawing halogens significantly enhances the electrophilicity of the carbonyl carbon, influencing its reaction kinetics and stability profile.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical procedures for the safe handling, storage, and disposal of this compound.
Physicochemical and Hazard Data Summary
The following table summarizes key data for 2-Bromo-5-fluoro-3-iodobenzaldehyde and structurally related compounds. Due to its specific substitution pattern, direct and comprehensive safety data may be limited; therefore, data from closely related halogenated benzaldehydes are used to establish a conservative safety and handling protocol.
| Property | Data / Information | Source(s) |
| Chemical Name | 2-Bromo-5-fluoro-3-iodobenzaldehyde | - |
| Molecular Formula | C₇H₃BrFIO | [5] |
| Molecular Weight | 328.90 g/mol | [5] |
| Appearance | Solid. Likely a white, cream, or light yellow crystalline powder or solid. | [6][7] |
| Melting Point | Not specified for this isomer. Related compound 2-Bromo-5-fluorobenzaldehyde melts at 51-56 °C. | |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin. May form combustible dust concentrations in air. | [8][9][10][11] |
| Storage Temperature | Recommended: 2-8°C. Store in a cool, dry place away from light and heat. | [5] |
| Storage Class | 11 - Combustible Solids. | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [10][12] |
Section 2: The Chemistry of a Tri-Halogenated Benzaldehyde: Understanding Reactivity and Hazards
The safe handling of any chemical begins with a fundamental understanding of its molecular structure and the resulting reactivity. The structure of 2-Bromo-5-fluoro-3-iodobenzaldehyde presents three key areas of concern: the aldehyde functional group, the aromatic ring heavily substituted with halogens, and its nature as a solid organic compound.
-
Aldehyde Reactivity and Instability: The aldehyde group is intrinsically reactive and prone to oxidation. Upon exposure to air (oxygen), especially when catalyzed by light or trace metals, aromatic aldehydes can readily oxidize to their corresponding carboxylic acids.[13][14] This degradation not only reduces the purity of the material but can alter the course of subsequent reactions. This oxidative instability is the primary reason for recommending storage under an inert atmosphere.[9]
-
Electronic Effects of Halogen Substituents: The bromine, fluorine, and iodine atoms on the aromatic ring are electron-withdrawing via the inductive effect (-I).[3] This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it highly electrophilic.[4] While this is beneficial for many synthetic reactions involving nucleophilic attack on the aldehyde, it also means the compound may react readily with nucleophilic substances, including water or alcohols under certain conditions.
-
Physical Hazards: As a crystalline solid or powder, this compound poses an inhalation risk.[8][9] Fine powders of organic materials can also form combustible or explosive mixtures with air if dispersed in sufficient concentration and exposed to an ignition source.[9]
Section 3: Risk Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any handling operation. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following protocol outlines the minimum required PPE.
Minimum PPE Requirements
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation (e.g., transferring large quantities).
-
Hand Protection: Nitrile gloves are required. Always check for tears or punctures before use. For prolonged operations, consider double-gloving. Wash hands thoroughly after removing gloves.[9]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[8] If a fume hood is not available or if dust levels cannot be controlled, a properly fitted NIOSH-approved N95 (or better) respirator is required.
Section 4: Protocols for Safe Handling & Use
Adherence to a strict protocol is essential for safety and experimental integrity.
Protocol for Weighing and Transferring Solid
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure the analytical balance is placed inside the hood or that the compound is transferred to a tared container within the hood.
-
Don PPE: Put on all required PPE as determined in Section 3.
-
Grounding: If transferring significant quantities, ensure containers and equipment are grounded to prevent static discharge, a potential ignition source.
-
Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could compromise the compound.
-
Dispensing: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a tared, sealed container. Avoid any actions that could generate dust, such as scooping aggressively or dropping the material from a height.
-
Sealing: Immediately after dispensing, securely close the primary container. It is good practice to flush the headspace with an inert gas like argon or nitrogen before final sealing if the container will be stored for an extended period.
-
Clean-Up: Carefully wipe down the spatula and the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as halogenated solid waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
Section 5: Protocols for Long-Term Storage and Stability
The primary goals of storage are to prevent degradation (maintaining purity) and to ensure safety by preventing accidental release or reaction. Aromatic aldehydes are known to be sensitive to environmental factors.[14]
Optimal Storage Conditions
-
Temperature: Store the compound in a refrigerator at 2-8°C.[5] This low temperature slows the rate of potential decomposition reactions, including oxidation.
-
Atmosphere: For long-term storage, the compound should be stored under an inert atmosphere (argon or nitrogen).[9] This directly prevents oxidation of the aldehyde group to the corresponding carboxylic acid.[13]
-
Light: Store in an amber glass vial or a container that is otherwise protected from light.[15] Light can provide the energy to initiate oxidation and other degradation pathways.
-
Container: The container must be tightly sealed to prevent the ingress of moisture and air.[8][16] A vial with a PTFE-lined cap is recommended.
Section 6: Spill Management and Decontamination
In the event of a spill, remain calm and follow these procedures.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are not trained to handle it.
-
Control: Prevent the spread of the dust or powder. Do not use a dry brush or compressed air.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Section 7: Waste Disposal Protocol
Disposal of 2-Bromo-5-fluoro-3-iodobenzaldehyde and associated materials must be handled as hazardous waste. As a poly-halogenated organic compound, it requires specific disposal streams.
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste.[17] This compound and any materials contaminated with it (gloves, wipes, silica gel, etc.) must be placed in a designated "Halogenated Solid Waste" container.[18]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Combustible Solid).
-
Container: Use a robust, sealable container that is chemically compatible with the waste. Keep the container closed except when adding waste.[18]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[17] The standard disposal method for such wastes is high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[19][20]
Section 8: References
-
Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. Retrieved March 7, 2026, from
-
A Comparative Analysis of the Reactivity of 4-Bromobenzaldehyde and Other Halogenated Benzaldehydes. Benchchem. Retrieved March 7, 2026, from
-
Fragrance sample? Aldehydes and ketones - ingredients. Haut.de. Retrieved March 7, 2026, from
-
Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. Retrieved March 7, 2026, from
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency. Retrieved March 7, 2026, from
-
A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem. Retrieved March 7, 2026, from
-
2-Bromo-5-fluorobenzaldehyde, 98% 25 g. Thermo Fisher Scientific. Retrieved March 7, 2026, from
-
How long can / should you store aromachemicals? Reddit. Retrieved March 7, 2026, from
-
2-Bromo-5-fluorobenzaldehyde 96 94569-84-3. MilliporeSigma. Retrieved March 7, 2026, from
-
SAFETY DATA SHEET for 2-Amino-3-bromo-5-fluorobenzaldehyde. AK Scientific, Inc. Retrieved March 7, 2026, from
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved March 7, 2026, from
-
SAFETY DATA SHEET for 2-Amino-3-bromo-5-fluorobenzaldehyde. AK Scientific, Inc. Retrieved March 7, 2026, from
-
SAFETY DATA SHEET for 2-Bromo-5-fluorobenzaldehyde. Fisher Scientific. Retrieved March 7, 2026, from
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved March 7, 2026, from
-
Application Notes and Protocols for Directed ortho-Substitution of Benzaldehyde Derivatives. Benchchem. Retrieved March 7, 2026, from
-
Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation. Retrieved March 7, 2026, from
-
SAFETY DATA SHEET for 2-Bromo-5-fluorobenzotrifluoride. Fisher Scientific. Retrieved March 7, 2026, from
-
Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved March 7, 2026, from
-
2-Bromo-5-fluorobenzaldehyde. ResearchGate. Retrieved March 7, 2026, from
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Retrieved March 7, 2026, from
-
SAFETY DATA SHEET for 2-Bromo-3-fluorobenzaldehyde. Fisher Scientific. Retrieved March 7, 2026, from
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Center for Biotechnology Information. Retrieved March 7, 2026, from
-
Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace. Retrieved March 7, 2026, from
-
CAS 1803588-49-9 | 4-Bromo-2-fluoro-5-iodobenzaldehyde. ChemAdvin. Retrieved March 7, 2026, from
-
5-Bromo-2-fluoro-3-iodobenzaldehyde. ChemScene. Retrieved March 7, 2026, from
-
Examples of Incompatible Chemicals. University of California, Santa Cruz. Retrieved March 7, 2026, from
-
5-Bromo-2-fluoro-3-iodobenzaldehyde. ChemScene. Retrieved March 7, 2026, from
-
Examples of Incompatible Chemicals. University of California, Santa Cruz. Retrieved March 7, 2026, from
-
3-Bromo-4-fluoro-5-iodobenzaldehyde, 97%, Thermo Scientific. Fisher Scientific. Retrieved March 7, 2026, from
-
Incompatibility of Common Laboratory Chemicals. Princeton University. Retrieved March 7, 2026, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
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- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. 3-Bromo-4-fluoro-5-iodobenzaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 13. Fragrance sample? Aldehydes and ketones - ingredients [dermaviduals.de]
- 14. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 17. 7.2 Organic Solvents [ehs.cornell.edu]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Bromo-5-fluoro-3-iodobenzaldehyde Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing highly deactivated arenes. The synthesis of 2-bromo-5-fluoro-3-iodobenzaldehyde is a classic example of a sterically and electronically demanding transformation.
Because the aromatic ring is severely depleted of electron density by three electron-withdrawing groups (formyl, bromo, and fluoro), standard electrophilic aromatic substitution (EAS) fails. Success requires the generation of a superelectrophilic iodine(I) species (
Part 1: Troubleshooting Workflow & Logical Relationships
The diagram below maps the logical relationships between common failure modes and their corrective actions during the superelectrophilic iodination of 2-bromo-5-fluorobenzaldehyde.
Figure 1: Troubleshooting workflow for 2-bromo-5-fluoro-3-iodobenzaldehyde synthesis.
Part 2: Quantitative Optimization Data
To transition from a stalled reaction to a high-yielding process, specific thermodynamic and stoichiometric thresholds must be met. The table below summarizes the causality of our optimization parameters.
| Parameter | Condition A (Sub-optimal) | Condition B (Standard) | Condition C (Optimized) |
| Reagent Stoichiometry | 1.1 eq NIS, 1.5 eq TfOH | 1.2 eq NIS, 2.0 eq TfOH | 1.5 eq NIS, 3.0 eq TfOH |
| Internal Temperature | 20 °C (Room Temp) | 0 °C to 20 °C | -10 °C to 0 °C |
| Reaction Time | 16 hours | 8 hours | 4 hours |
| Conversion (%) | < 40% | 75% | > 95% |
| Regiopurity (C3:Others) | 60:40 | 85:15 | > 98:2 |
| Isolated Yield (%) | 32% | 68% | 87% |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is my iodination reaction stalling at <50% conversion despite adding excess N-Iodosuccinimide (NIS)?
Causality & Solution: The starting material is profoundly deactivated. Standard iodination conditions cannot overcome the energy barrier required to form the Wheland intermediate. This transformation relies on generating a superelectrophilic iodine(I) species (
Q2: I am observing a significant amount of the 4-iodo and 6-iodo regioisomers. How do I improve C3 regioselectivity?
Causality & Solution: Regioselectivity in this system is governed by a fragile balance of directing effects. The formyl group (meta-directing) and the bromo group (ortho/para-directing) synergistically direct the electrophile to the C3 position. However, the fluoro group at C5 is a strong ortho-director, activating the C4 and C6 positions. At elevated temperatures (e.g., >10 °C), the extreme reactivity of the superelectrophilic
Q3: My product degrades or loses the iodine atom during the aqueous workup. What is causing this dehalogenation?
Causality & Solution: Tri-halogenated benzaldehydes are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and base-catalyzed degradation. If you use a strong base (such as NaOH or saturated
Part 4: Optimized Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or thermal validation criteria are met.
Step 1: System Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and an argon inlet.
Step 2: Reagent Loading Charge the flask with 2-bromo-5-fluorobenzaldehyde (10.0 mmol, 2.03 g) and anhydrous dichloromethane (DCM, 50 mL). Stir until fully dissolved. Add N-Iodosuccinimide (NIS, 15.0 mmol, 3.37 g) in one portion. Validation: The suspension will appear pale yellow.
Step 3: Cryogenic Cooling Submerge the flask in an ice/brine bath. Wait until the internal thermocouple registers exactly -10 °C.
Step 4: Superacid Activation (Critical Step)
Using a glass gas-tight syringe, add trifluoromethanesulfonic acid (TfOH, 30.0 mmol, 2.65 mL) dropwise over 30 minutes.
Validation: The internal temperature must not exceed 0 °C during the addition. The solution will transition to a deep red/brown color, visually confirming the generation of the superelectrophilic
Step 5: Reaction Maturation Stir the reaction mixture at 0 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS until the starting material is consumed (<2% remaining).
Step 6: Reductive Quenching
Slowly pour the cold reaction mixture into a vigorously stirred beaker containing 100 mL of crushed ice and 50 mL of 10% aqueous
Step 7: Neutralization & Extraction
Add cold saturated aqueous
Step 8: Purification
Wash the combined organic layers with brine (50 mL), dry over anhydrous
References
-
Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. American Chemical Society.[Link]
-
Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Organic Chemistry Portal.[Link]
Sources
Side reactions in the lithiation of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Welcome to the Technical Support Center for advanced organometallic workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the complex chemoselectivity challenges inherent in the lithiation of 2-Bromo-5-fluoro-3-iodobenzaldehyde .
Due to the presence of three distinct halogens and a highly electrophilic carbonyl group, this substrate is notoriously prone to side reactions. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-fidelity halogen-metal exchange.
PART 1: Mechanistic FAQs & Troubleshooting
Q1: Why am I observing nucleophilic addition byproducts (e.g., secondary alcohols) instead of the desired halogen-metal exchange?
Causality: The aldehyde carbonyl is highly electrophilic. Organolithium reagents (like n-BuLi) act as powerful nucleophiles and will preferentially attack the unprotected carbonyl carbon faster than they can initiate a halogen-metal exchange.
Solution: You must mask the aldehyde in situ. The industry standard for this specific transformation is the formation of a lithium
Q2: How do I ensure selective exchange of the iodine atom without scrambling the bromine or fluorine? Causality: Halogen-metal exchange is kinetically controlled and follows the reactivity trend: I > Br >> F [2]. Iodine's larger atomic radius and higher polarizability make the C–I bond the most susceptible to nucleophilic attack by the butyl anion. Fluorine is practically inert to exchange but strongly directs ortho-lithiation. Solution: To achieve perfect chemoselectivity, strict cryogenic control is mandatory. The reaction must be conducted at -78 °C to -100 °C . At these temperatures, the kinetic preference for iodine exchange is absolute. Using exactly 1.0 to 1.05 equivalents of n-BuLi prevents over-lithiation (which would subsequently exchange the bromine)[3].
Q3: My GC-MS shows a complex mixture of regioisomers. What is the "Halogen Dance" and how do I stop it? Causality: If the reaction temperature rises above -78 °C, or if the lithiated intermediate is left stirring for too long, the system transitions from kinetic to thermodynamic control. The initially formed aryllithium species will undergo a base-catalyzed "Halogen Dance"—a thermodynamic equilibration where the lithium atom migrates to a more stable position on the aromatic ring, often via a bromo-bridged transition state[4]. This scrambles the positions of the halogens. Solution: Limit the lithiation time to a maximum of 15–30 minutes before adding your electrophile. Never allow the internal temperature of the reaction vessel to exceed -78 °C prior to electrophilic trapping.
Q4: During scale-up, I am seeing polymeric mixtures and dimeric species. What causes this? Causality: This is indicative of two competing thermal degradation pathways:
-
Wurtz-Fittig Coupling: The generated aryllithium reacts with unreacted starting material.
-
Benzyne Formation: If the lithium atom is positioned adjacent to the fluorine or bromine atom and the temperature rises (typically > -60 °C), the molecule can undergo an elimination of LiF or LiBr to form a highly reactive benzyne intermediate, which rapidly dimerizes or polymerizes[3]. Solution: Ensure high stirring rates to prevent localized concentration gradients during n-BuLi addition. Use a highly non-polar co-solvent mixture (e.g., THF/Hexane) to modulate the basicity, and utilize pre-cooled addition funnels.
PART 2: Quantitative Diagnostic Data
To optimize your reaction conditions, compare your parameters against this validated diagnostic matrix.
| Parameter | Kinetic Target Value | Deviation Consequence (Side Reaction) | Corrective Action |
| Temperature | -100 °C to -78 °C | > -60 °C: Halogen dance, Benzyne formation, LiF elimination. | Use an internal temperature probe. Submerge flask fully in liquid N₂/EtOAc bath. |
| Lithiation Time | 15 – 30 minutes | > 45 mins: Thermodynamic scrambling (Halogen Dance). | Quench with electrophile immediately after the 15-minute kinetic window. |
| n-BuLi Equivalents | 1.00 – 1.05 eq | > 1.10 eq: Over-lithiation (Bromine exchange); Butyl alkylation. | Titrate n-BuLi prior to use to ensure exact molarity. |
| Morpholine | 1.05 – 1.10 eq | < 1.00 eq: Nucleophilic attack on unmasked carbonyl. | Ensure anhydrous morpholine is used to prevent premature LiHMDS quenching. |
PART 3: Validated Experimental Protocol
This protocol is designed as a self-validating system , incorporating in-process analytical checks to ensure structural integrity before committing expensive electrophiles.
Step 1: In Situ Aldehyde Protection
-
Under an inert argon atmosphere, dissolve 2-Bromo-5-fluoro-3-iodobenzaldehyde (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous morpholine (1.05 eq) dropwise. Stir for 15 minutes to allow aminal formation.
-
Add LiHMDS (1.05 eq, 1.0 M in THF) dropwise to deprotonate the aminal, forming the protective lithium
-amino alkoxide. Stir for 15 minutes.
Step 2: Selective Halogen-Metal Exchange 5. Cool the reaction vessel to -78 °C using a dry ice/acetone bath (or -100 °C using liquid nitrogen/ethanol for maximum fidelity). 6. Add n-BuLi (1.05 eq, titrated, in hexanes) dropwise down the side of the flask over 10 minutes to prevent localized heating. 7. Stir the resulting deep-colored solution for exactly 15 minutes at -78 °C.
-
Self-Validation Check: Withdraw a 0.1 mL aliquot via syringe, quench immediately into wet diethyl ether, and analyze via GC-MS. You should observe the mass corresponding to 2-bromo-5-fluorobenzaldehyde (indicating successful iodine removal and protonation) with zero trace of the des-bromo analogue.
Step 3: Electrophilic Trapping & Deprotection 8. Add your desired electrophile (1.2 eq, pre-cooled to -78 °C) rapidly in one portion. 9. Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to 0 °C. 10. Quench the reaction by adding 2M HCl (aqueous) until the pH reaches 2-3. Stir vigorously for 30 minutes at room temperature. This acidic hydrolysis step cleaves the morpholine adduct, unmasking the aldehyde to yield your final functionalized product[1].
PART 4: Pathway Visualization
The following diagram maps the kinetic pathways versus the thermodynamic failure modes.
Reaction pathways in the lithiation of 2-Bromo-5-fluoro-3-iodobenzaldehyde.
PART 5: References
-
Metal–halogen exchange - Wikipedia Source: Wikipedia URL:[Link]
-
How do I selectively exchange iodine with lithiate? Source: ResearchGate URL:[Link]
-
Aromatic hydroxylation. Hydroxybenzaldehydes from bromobenzaldehydes via reaction of in situ generated, lithiated
-amino alkoxides Source: ACS Publications (Journal of Organic Chemistry) URL:[Link] -
Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation Source: ResearchGate (Tetrahedron) URL:[Link]
Sources
Technical Support Center: Purification of 2-Bromo-5-fluoro-3-iodobenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of 2-Bromo-5-fluoro-3-iodobenzaldehyde via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Bromo-5-fluoro-3-iodobenzaldehyde I should be aware of before starting?
A1: Understanding the molecule's properties is critical for a successful purification. 2-Bromo-5-fluoro-3-iodobenzaldehyde (MW: 328.90 g/mol ) is a polyhalogenated aromatic aldehyde.[1] Its structure imparts moderate polarity due to the electronegative aldehyde and halogen substituents. The aldehyde functional group can be susceptible to oxidation, especially on prolonged exposure to air or highly active adsorbents. It is typically a solid at room temperature and should be stored in a dry, cool environment.[1]
Q2: What is the recommended stationary phase for this purification?
A2: The standard choice for this type of compound is silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size . Silica gel is a highly polar adsorbent, which allows for effective separation of compounds with moderate polarity based on their differential interactions with the stationary phase.[2][3] The slightly acidic nature of silica gel is generally compatible with aldehydes, but if compound degradation is observed, using deactivated or neutral silica gel, or even alumina, could be considered.
Q3: How do I select an appropriate solvent system (mobile phase)?
A3: The ideal mobile phase must be determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[2][4] The goal is to find a solvent system that provides good separation between your target compound and any impurities.
-
Starting Point: Begin with a binary mixture of a non-polar solvent and a polar solvent. A common and effective combination is Hexanes (or Petroleum Ether) and Ethyl Acetate.
-
Optimization: Adjust the ratio of the solvents to achieve an Rf value for the target compound of approximately 0.25-0.35 on the TLC plate.[4] An Rf in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long or eluting too quickly with the solvent front.
-
Polarity Principle: Remember, increasing the proportion of the polar solvent (e.g., Ethyl Acetate) will increase the Rf values of all spots, while increasing the non-polar solvent (e.g., Hexanes) will decrease them.[5]
Q4: What are the likely impurities I might encounter?
A4: Impurities will depend on the synthetic route used. Common impurities could include:
-
Unreacted Starting Materials: For example, if the synthesis involved a Suzuki coupling, you might have the corresponding boronic acid or a precursor benzaldehyde.[6]
-
Isomeric Byproducts: Incomplete regioselectivity during halogenation steps can lead to isomers.
-
Over-oxidation Products: The aldehyde may partially oxidize to the corresponding benzoic acid. This impurity will be significantly more polar and will have a much lower Rf value, often sticking to the baseline in less polar solvent systems.
-
Reduction Products: The corresponding benzyl alcohol may be present if reducing agents were used or as a byproduct. This will be more polar than the aldehyde.[7]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q: My compound is streaking or "tailing" on the TLC plate and the column fractions are broad. What's happening?
A: Tailing is a common issue that indicates an undesirable interaction between your compound and the stationary phase, or an issue with the sample application.
-
Causality & Solution:
-
Sample Overload: You may be applying too much compound to the TLC plate or column. This saturates the stationary phase at the point of application, leading to a distorted elution profile. Solution: Reduce the amount of crude material loaded onto the column. For TLC, use a more dilute spotting solution.
-
Compound Acidity: The aldehyde may have partially oxidized to the more acidic carboxylic acid, which interacts very strongly with the acidic silica gel. Solution: While not ideal for aldehydes, adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the mobile phase can sometimes improve the peak shape of acidic impurities, but it can also promote acetal formation with the aldehyde. A better approach is to ensure the starting material is as dry and pure as possible.
-
Insolubility: The compound may not be fully soluble in the mobile phase as it moves through the column, causing it to streak. Solution: Ensure your chosen eluent can adequately dissolve the crude mixture. If not, you may need to reconsider the solvent system. For column loading, dry loading (adsorbing the crude material onto a small amount of silica first) is often superior to wet loading as it ensures a more uniform application.
-
Q: I see multiple spots on my TLC, but after running the column, they have all merged into one broad band. Why did I lose my separation?
A: This is a frustrating but fixable problem related to resolution.
-
Causality & Solution:
-
Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample flow faster, bypassing the proper separation mechanism.[3] Solution: Meticulously pack your column using a slurry method. Ensure the silica is fully settled and the bed is level before loading your sample. Add a thin layer of sand on top to prevent disruption of the silica bed when adding eluent.[3]
-
Solvent Polarity is Too High: The eluent you are using may be too "strong," causing all compounds to move too quickly and elute together. Even if the TLC showed separation, the larger scale of the column can be less forgiving. Solution: Reduce the polarity of your mobile phase. For example, if you used a 15:85 Ethyl Acetate:Hexanes mixture, try a 10:90 or 5:95 mixture.
-
Column Overloading: Loading too much crude material relative to the amount of silica will exceed the column's separation capacity.[8] Solution: A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 for straightforward separations and 100:1 or more for difficult ones.
-
Q: My compound won't elute from the column. I've passed a large volume of the solvent I selected from my TLC results, but nothing is coming off.
A: This indicates your compound is too strongly adsorbed to the silica gel under the current conditions.
-
Causality & Solution:
-
Insufficient Solvent Polarity: The mobile phase is not strong enough to displace your compound from the stationary phase. Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution. For example, you can start with 100% Hexanes, then move to 5% Ethyl Acetate in Hexanes, then 10%, 20%, and so on. If the compound is still retained, a final flush with 100% Ethyl Acetate or even a small percentage of Methanol in Dichloromethane may be necessary.
-
Potential Reaction/Decomposition: In rarer cases, the aldehyde may have reacted on the silica surface, especially if it's highly activated or impure. Solution: Analyze a small aliquot of the silica from the top of the column to see if the compound is still present and intact. If degradation is suspected, switching to a less acidic stationary phase like neutral alumina might be required.
-
Visualized Experimental Workflow & Troubleshooting
Purification Workflow
Caption: A standard workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Summary of Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for compounds of moderate polarity.[3] |
| TLC Analysis | Required before every column | To empirically determine the optimal solvent system for separation.[4] |
| Ideal TLC Rf | 0.25 - 0.35 | Provides the best balance for resolution and elution time on the column.[4] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate mixture | A versatile, common system. Polarity is easily adjusted by changing the ratio. |
| Column Loading | Dry loading recommended | Provides a more concentrated and uniform starting band, improving separation. |
| Detection | UV light (254 nm) | Aromatic rings and the aldehyde carbonyl group are UV-active. |
Detailed Experimental Protocol
1. Determination of Eluent by TLC: a. Dissolve a small amount of the crude 2-Bromo-5-fluoro-3-iodobenzaldehyde in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Prepare several TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15). c. Spot the crude mixture onto separate silica gel TLC plates. d. Develop the plates in the prepared chambers.[4] e. Visualize the plates under a UV lamp (254 nm) and identify the solvent system that gives the target compound an Rf value of ~0.3.
2. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material (e.g., a 2-3 cm diameter column for 1-2 g of material). b. Secure the column vertically to a stand. Place a small plug of glass wool at the bottom, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (Hexanes). The consistency should be like a thin milkshake. d. Pour the slurry into the column. Use a pipette bulb to apply gentle pressure to help pack the bed evenly and remove any trapped air.[3] e. Continuously tap the side of the column gently as the silica settles to ensure a uniform, crack-free bed. f. Once the silica has settled, add a final layer of sand to the top to protect the surface. g. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
3. Sample Loading (Dry Method): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
4. Running the Column and Collecting Fractions: a. Carefully add the pre-determined eluent to the column. b. Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. c. Maintain a constant level of solvent above the silica bed throughout the process. d. Monitor the progress of the separation by spotting collected fractions onto a TLC plate and visualizing under UV light.
5. Product Isolation: a. Analyze the TLC of the collected fractions to identify which ones contain the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-5-fluoro-3-iodobenzaldehyde. d. Confirm the purity by analytical methods such as NMR, HPLC, or GC-MS.
References
- Phenomenex. GC Column Troubleshooting Guide.
- Rochester Institute of Technology. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones.
- MedchemExpress. 2-Fluoro-5-bromobenzaldehyde | Biochemical Reagent.
- LCGC North America. HPLC Troubleshooting Guide.
- University of Colorado Boulder, Department of Chemistry.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Phenomenex. GC Column Troubleshooting Guide.
- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1235.
- ChemScene. 5-Bromo-2-fluoro-3-iodobenzaldehyde.
- University of Wisconsin-Madison, Department of Chemistry.
- Thermo Fisher Scientific. 2-Bromo-5-fluorobenzaldehyde, 98%.
- University of Victoria, Department of Chemistry.
- BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- Homework.Study.com.
- Sigma-Aldrich.
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- ChemicalBook. 2-Bromo-5-fluorobenzaldehyde synthesis.
- BenchChem. Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- MilliporeSigma. 2-Bromo-5-fluorobenzaldehyde 96.
- Georg-August-Universität Göttingen. Supporting Information Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones.
Sources
- 1. chemscene.com [chemscene.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. homework.study.com [homework.study.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support: Optimization of Nucleophilic Substitution on 2-Bromo-5-fluoro-3-iodobenzaldehyde
Case ID: RXN-2026-BFIB Subject: Overcoming Steric and Electronic Deactivation in SNAr Protocols Status: Active Guide
System Diagnosis: Why is Reactivity Low?
Before adjusting experimental parameters, it is critical to understand the structural "lock" preventing your reaction. The substrate 2-Bromo-5-fluoro-3-iodobenzaldehyde presents a unique conflict between electronic activation and steric accessibility.
The Structural Conflict
-
Electronic Activation (The "Go" Signal): The aldehyde group (-CHO) at C1 is a strong electron-withdrawing group (EWG). In Nucleophilic Aromatic Substitution (SNAr), EWGs activate positions ortho and para to themselves.[1]
-
C2 (Ortho): Occupied by Bromine . This is the only electronically activated site for SNAr.
-
C5 (Meta): Occupied by Fluorine . Being meta to the CHO, this position is not activated for SNAr, despite Fluorine being a superior leaving group.
-
C3 (Meta): Occupied by Iodine . Not activated.
-
-
Steric Deactivation (The "Stop" Signal): The activated C2-Br position is structurally crowded. It is "sandwiched" between the formyl group (C1) and the massive Iodine atom (C3). This creates a "steric buttress" effect, physically blocking the trajectory of incoming nucleophiles.
Visual Analysis: Steric & Electronic Map
Figure 1: Reactivity mapping showing the conflict between electronic activation at C2 and steric blocking by C3-Iodine.
Troubleshooting Guide: SNAr Optimization
If you are committed to a metal-free SNAr pathway (e.g., displacing Br with an amine, alkoxide, or thiol), use this decision matrix to force the reaction.
Issue 1: "No Product Formation / Starting Material Recovery"
Root Cause: The nucleophile cannot penetrate the steric wall at C2, or the activation energy is too high.
Protocol Adjustments:
-
Solvent Switch: Move from protic solvents (EtOH, MeOH) to Polar Aprotic Solvents (DMSO, NMP, DMF). These solvents solvate the cation but leave the nucleophile "naked" and more reactive.
-
Recommendation: Use DMSO at 80–120°C.
-
-
Temperature Ramp: The steric hindrance increases the activation energy barrier. Standard reflux (60-80°C) is often insufficient.
-
Action: Increase temperature to 100–130°C . (Monitor for aldehyde degradation).
-
-
Nucleophile Size: Sterics are the enemy. Use the smallest possible nucleophile.
-
Example: Primary amines react faster than secondary amines. Linear alkoxides react faster than branched ones.
-
Issue 2: "Regioselectivity Issues (Attack at F?)"
Root Cause: While rare due to lack of activation, harsh conditions might force attack at C5-F because F is a better leaving group. Verification: Check NMR.
-
Product A (C2 Substitution): Loss of Br signal? Retention of F signal (coupling patterns remain)?
-
Product B (C5 Substitution): Loss of F signal? Retention of Br? Solution: If C5 attack is observed, lower the temperature and switch to a softer nucleophile (e.g., thiolates) which prefer the softer electrophile (Br-C) over the hard electrophile (F-C).
Experimental Protocol: Optimized SNAr (General)
This protocol is designed for difficult substrates.
-
Setup: Dry reaction vial with magnetic stir bar.
-
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (1.5 - 2.0 equiv)
-
Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
-
-
Procedure:
-
Dissolve substrate in DMSO.
-
Add base, then nucleophile.
-
Seal and heat to 100°C for 4 hours.
-
Monitor via LCMS. If conversion < 10% after 4h, increase temp to 120°C.
-
-
Workup: Dilute with water (crash out product) or extract with EtOAc.
The Strategic Pivot: Transition Metal Catalysis
If SNAr fails due to the steric bulk of the Iodine, you must switch mechanisms. Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) operates via Oxidative Addition, which is less sensitive to the electronic deactivation of the ring and can often overcome steric hindrance better than nucleophilic attack.
Why Switch?
-
Mechanism: SNAr requires the nucleophile to approach the ring and form a Meisenheimer complex (blocked by Iodine). Pd-catalysis involves the metal inserting into the C-Br bond.
-
Selectivity: Pd(0) inserts into C-Br and C-I bonds much faster than C-F bonds.
-
Risk: The C3-Iodine is more reactive toward Pd than C2-Br. You may need to control chemoselectivity carefully.
Decision Tree: Choosing the Right Path
Figure 2: Workflow for selecting between SNAr and Metal Catalysis.
Frequently Asked Questions (FAQ)
Q: Can I displace the Fluorine at C5 instead? A: Not via direct SNAr. The C5 position is meta to the aldehyde, meaning it lacks the necessary resonance stabilization for the anionic intermediate. If you absolutely need to functionalize C5, consider using the Fluorine as a directing group for C-H activation or starting with a different isomer.
Q: The Iodine at C3 keeps reacting during my Pd-coupling. How do I stop it? A: Iodine is more reactive than Bromine in oxidative addition. If you use standard Pd conditions, the C3-I will react first.
-
Strategy: Exploit this. Perform a coupling at C3-I first (if desired), then at C2-Br.
-
Strategy: If you must preserve C3-I, this is very difficult. You might need to protect the Iodine (unlikely) or use a highly specific catalyst system controlled by steric bulk, but C3-I is usually the first point of entry for Pd.
Q: My aldehyde is degrading at high temperatures. What now? A: Protect the aldehyde as an acetal (using ethylene glycol and pTsOH) before running the SNAr. Acetals are electron-withdrawing (inductive only, less than CHO) but stable to base/nucleophiles.
-
Warning: Converting CHO to Acetal removes the resonance activation. SNAr will become even slower. This strategy is only viable if you switch to Pd-catalysis, which tolerates acetals well.
References
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism & Steric Effects
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Solvent Effects in SNAr Reactions
- Source: ACS Green Chemistry Institute. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents."
-
URL:[Link]
-
Selectivity in Polyhalogenated Arom
- Source: WuXi Biology.
-
URL:[Link]
-
Buchwald-Hartwig Cross-Coupling (Altern
- Source: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling."
-
URL:[Link]
Sources
Technical Support Center: High-Efficiency Coupling of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Ticket ID: OPT-CAT-2B5F3I Status: Open Priority: High (Process Optimization) Subject: Optimizing Catalyst Loading & Chemoselectivity for Polyhalogenated Benzaldehydes
System Overview & Reactivity Profile
Welcome to the Technical Support Center. You are working with 2-Bromo-5-fluoro-3-iodobenzaldehyde , a dense, poly-functionalized scaffold. Your primary challenge is not just "making the reaction work," but achieving chemoselectivity (C-I vs. C-Br) while minimizing catalyst loading to reduce cost and metal scavenging burdens.
The Reactivity Hierarchy
Before initiating optimization, you must understand the electronic and steric landscape of your substrate. The oxidative addition of Palladium (Pd) follows a strict hierarchy in this system:
-
Site C3 (Iodine): Primary Reaction Site. The C-I bond is the weakest (
65 kcal/mol) and reacts fastest. However, it is sterically encumbered by the adjacent C2-Bromine. -
Site C2 (Bromine): Secondary Site. The C-Br bond is stronger (
81 kcal/mol). Crucially, this position is severely sterically hindered , flanked by the aldehyde (C1) and the Iodine/Coupled Product (C3). This steric wall acts as a natural "protecting group," aiding selectivity for C3. -
Site C5 (Fluorine): Inert. Under standard Suzuki/Sonogashira conditions, the C-F bond will not participate.
-
Site C1 (Aldehyde): Fragile. Susceptible to nucleophilic attack, oxidation, or Cannizzaro disproportionation if base strength is uncontrolled.
Optimization Protocol: Catalyst Loading
Do not default to 5 mol% Pd.[1] For this substrate, high loading often promotes side reactions (dehalogenation or C2-Br activation). Follow this Step-Down Protocol to determine the Minimum Effective Loading (MEL).
Phase A: Ligand Selection (The "Engine")
Because the C3-Iodine is ortho-substituted by Bromine, standard ligands (like PPh
-
Recommendation: Use electron-rich, bulky phosphines (Buchwald Ligands) or bidentate ligands.
-
SPhos / XPhos: Excellent for hindered substrates; high turnover numbers (TON).
-
Pd(dppf)Cl
: Robust, resists dehalogenation, excellent for scale-up.
-
Phase B: The "Step-Down" Screening Matrix
Run these four parallel reactions on a 0.5 mmol scale.
| Parameter | Screen A (Baseline) | Screen B (Optimization) | Screen C (High Efficiency) | Screen D (Stress Test) |
| Pd Source | Pd(dppf)Cl | Pd | Pd(OAc) | Pd(OAc) |
| Pd Loading | 2.0 mol% | 1.0 mol% | 0.5 mol% | 0.1 mol% |
| Ligand Ratio | N/A (Pre-cat) | 1:2 (Pd:L) | 1:2 (Pd:L) | 1:3 (Pd:L) |
| Base | K | K | K | K |
| Solvent | Toluene/H | Toluene/H | Dioxane/H | Dioxane/H |
| Temp | 60°C | 60°C | 80°C | 90°C |
Success Criteria: >95% Conversion of Starting Material (SM) with <2% loss of Bromine (C2-Br integrity).
Troubleshooting Guide (Q&A)
Issue 1: "I'm seeing double coupling. The Bromine at C2 is reacting."
Diagnosis: Your catalyst is too active, or the temperature is too high. Once the Iodine reacts, the product is a biaryl with an ortho-Bromine. If the system has enough energy, Pd will insert into the C-Br bond.
-
Fix 1 (Temperature): Lower reaction temperature to 40–50°C. The C-I bond breaks easily at mild temps; the C-Br bond requires heat (>80°C).
-
Fix 2 (Ligand): Switch to a less bulky ligand like dppf or PPh
. Extremely active ligands like t-Bu P or XPhos can lower the activation energy for the C-Br bond, eroding selectivity.
Issue 2: "The reaction stalls at 80% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst death (Pd Black formation) or Product Inhibition. The aldehyde might be coordinating to the Pd, poisoning it.
-
Fix: Add a promoter .
-
Water: Ensure you have at least 5-10% water in the solvent. It accelerates the transmetalation step.[2]
-
Phase Transfer: If using Toluene/Water, add 5 mol% TBAB (Tetrabutylammonium bromide) . This stabilizes the Pd nanoparticles and aids phase transfer.
-
Issue 3: "My aldehyde peak is gone/messy in NMR."
Diagnosis: Base-mediated degradation.
-
Cause: Strong bases (hydroxides, alkoxides) trigger Cannizzaro reactions or aldol condensations on the aldehyde.
-
Fix: Switch to weak, non-nucleophilic bases . Use K
POngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (anhydrous) or CsF . Avoid alcohols (MeOH/EtOH) as solvents to prevent hemiacetal formation. Use Toluene, Dioxane, or DMF.[3]
Visualizing the Logic
Diagram 1: Chemoselectivity & Reactivity Map
This diagram illustrates the competitive pathways and why C3-I is the preferred path.
Caption: Kinetic hierarchy of the 2-Bromo-5-fluoro-3-iodobenzaldehyde scaffold. Path A is favored by mild conditions; Path B is triggered by excess heat/catalyst.
Diagram 2: Optimization Decision Tree
Follow this logic flow to troubleshoot stalled or non-selective reactions.
Caption: Decision logic for tuning reaction parameters based on LCMS feedback.
References
-
Reactivity of Polyhalogenated Heterocycles
-
Catalyst Loading & Optimization
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
General Suzuki Mechanism & Side Reactions
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Buchwald Ligands (SPhos/XPhos)
- Title: Universal Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Halides.
- Source: Journal of the American Chemical Society.
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting 2-Bromo-5-fluoro-3-iodobenzaldehyde (BFIB) Cross-Couplings
Welcome to the advanced technical support guide for handling 2-Bromo-5-fluoro-3-iodobenzaldehyde (BFIB) in palladium-catalyzed cross-coupling reactions. Polyhalogenated benzaldehydes present unique chemoselectivity challenges. This guide is designed for drug development professionals and researchers to systematically diagnose, troubleshoot, and eliminate hydrodehalogenation side reactions.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q: Why is BFIB exceptionally susceptible to hydrodehalogenation? A: BFIB is highly electron-deficient due to the cumulative inductive and resonance effects of the fluorine, bromine, iodine, and formyl groups. During cross-coupling, the oxidative addition of Pd(0) into the most reactive C–I bond is rapid[1]. However, the resulting electron-poor Pd(II)-aryl intermediate is highly electrophilic and readily intercepts hydride species from the reaction environment, leading to premature reduction[2]. Furthermore, the formyl group itself can undergo Pd-catalyzed decarbonylation, generating carbon monoxide and an endogenous hydride that directly reduces the aryl halide[3].
Q: How do my solvent and base choices drive this side reaction? A: Hydrodehalogenation requires a hydride source. Primary and secondary alcohols (e.g., methanol, isopropanol) can undergo β-hydride elimination at the Pd center, generating aldehydes/ketones and a transient Pd–H species that transfers the hydride to your aryl ring. Similarly, aliphatic amines like triethylamine possess β-hydrogens that act as hydride donors. By switching to strictly aprotic solvents (e.g., toluene, 1,4-dioxane) and inorganic bases (e.g., K₃PO₄, Cs₂CO₃), you eliminate the primary exogenous sources of hydrides[4].
Q: How can I achieve chemoselectivity for the C–I bond over the C–Br and C–F bonds? A: The inherent bond dissociation energies dictate the oxidative addition rate: C–I > C–Br >> C–F[1]. To exploit this thermodynamic difference, reactions must be run at the lowest possible temperature that sustains the catalytic cycle (typically 40–60 °C). Using bulky, electron-rich phosphine ligands (like XPhos or dppf) accelerates the transmetalation and reductive elimination steps, ensuring the Pd(II) intermediate is consumed to form the desired C–C/C–N bond before it can undergo secondary oxidative addition into the C–Br bond or intercept a stray hydride.
Part 2: Mechanistic Visualization
Caption: Competing pathways: Desired cross-coupling vs. hydrodehalogenation from hydride transfer.
Part 3: Quantitative Condition Optimization
To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of various solvent, base, and ligand combinations on the ratio of desired coupling to hydrodehalogenation for BFIB.
Table 1: Impact of Reaction Conditions on BFIB Chemoselectivity (Suzuki-Miyaura)
| Solvent / Base System | Ligand | Temp (°C) | Cross-Coupling Yield (%) | Hydrodehalogenation (%) | Mechanistic Outcome |
| MeOH / Et₃N | PPh₃ | 80 | 15% | 75% | Severe β-hydride elimination from solvent/base. |
| THF / K₂CO₃ | PPh₃ | 60 | 45% | 30% | Moderate reduction; slow transmetalation allows side reactions. |
| Dioxane / Cs₂CO₃ | dppf | 80 | 72% | 12% | Bidentate ligand prevents Pd-I dimer formation; faster coupling. |
| Toluene / K₃PO₄ | XPhos | 50 | 88% | <5% | Optimal: Bulky ligand accelerates reductive elimination; no hydrides. |
Part 4: Self-Validating Experimental Protocol
The following protocol details a chemoselective Suzuki-Miyaura coupling at the C–I bond of BFIB. It is designed as a self-validating system , embedding analytical checkpoints to ensure the reaction trajectory remains strictly on the desired catalytic cycle.
Workflow: Chemoselective Coupling of BFIB
Step 1: Aldehyde Protection (Optional but Recommended)
-
Causality: If you observe the [M-I+H]⁺ mass peak despite using aprotic conditions, the formyl group is undergoing decarbonylation and acting as an endogenous hydride source[3]. Masking the aldehyde as an acetal (e.g., using ethylene glycol and catalytic p-TsOH in toluene) neutralizes this threat.
-
Validation Checkpoint: Run an IR spectrum of the protected substrate. The disappearance of the sharp C=O stretch at ~1700 cm⁻¹ validates complete protection.
Step 2: Anhydrous Setup & Degassing
-
Causality: Trace moisture can hydrolyze the boronic acid or generate hydroxide ions that alter the transmetalation pathway. Oxygen degrades electron-rich phosphine ligands.
-
Action: Flame-dry a Schlenk flask. Add BFIB (1.0 equiv), Boronic Acid (1.05 equiv - strict stoichiometry prevents over-coupling at the C-Br bond), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv). Purge with Argon for 15 minutes.
Step 3: Solvent Addition & Temperature Control
-
Causality: Toluene prevents exogenous hydride transfer[4]. A low temperature (50 °C) provides enough thermal energy to cleave the C–I bond but remains below the activation energy threshold for C–Br cleavage[1].
-
Action: Add anhydrous, degassed Toluene (0.2 M). Heat the reaction strictly to 50 °C.
Step 4: In-Process Analytical Validation
-
Causality: Monitoring the exact mass prevents late-stage discovery of dehalogenation.
-
Validation Checkpoint (at t = 30 mins): Extract a 10 µL aliquot, quench in LC-MS grade MeCN, and analyze.
-
Pass Condition: Primary peak is the cross-coupled product. Unreacted BFIB may be present.
-
Fail Condition: Presence of a prominent peak corresponding to [M-I+H]⁺ (hydrodehalogenation). If this peak exceeds 5% relative area, immediately abort heating, as the system is contaminated with a hydride source (check solvent anhydrousness).
-
Step 5: Quench and Isolation
-
Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Proceed to column chromatography.
Part 5: Workflow Visualization
Caption: Optimized self-validating workflow to suppress dehalogenation during BFIB cross-coupling.
References
-
Zohrab Ahmadi and J. Scott McIndoe. "A mechanistic investigation of hydrodehalogenation using ESI-MS". Chemical Communications (RSC Publishing).
-
Scott Plummer and Fabrice Gallou. "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water". ACS Catalysis. 4
-
"Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)". PMC - NIH. 1
-
"Carbonylation of Aryl Halides: Extending the Scope of the Reaction". ACS Publications. 2
-
"Palladium on carbon in PEG-400/Cyclohexane: Recoverable and recyclable catalytic system for efficient decarbonylation of aldehydes". ResearchGate.3
Sources
- 1. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Troubleshooting & Purification of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Overview: 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) is a highly functionalized, tri-halogenated building block[1]. Its distinct halogen substituents make it an invaluable scaffold for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) in targeted drug discovery. However, its dense halogenation and reactive carbonyl center make it highly susceptible to auto-oxidation, dehalogenation, and regioisomeric contamination during synthesis.
This technical guide provides field-proven, chromatography-free workflows to identify and isolate impurities, ensuring high-fidelity material for downstream applications.
Part 1: Diagnostic FAQs – Identifying Common Impurities
Q: Why is my 2-Bromo-5-fluoro-3-iodobenzaldehyde degrading into a white, insoluble powder during storage? A: This is a classic symptom of auto-oxidation . The formyl C-H bond is highly susceptible to radical abstraction by atmospheric oxygen, converting the aldehyde into 2-bromo-5-fluoro-3-iodobenzoic acid. Because this carboxylic acid has significantly lower solubility in non-polar solvents (like hexanes or cold ethers) than the parent aldehyde, it precipitates out as a white powder. Prevention: Always flush the storage vial with inert gas (Argon or Nitrogen) and store at -20°C, protected from light.
Q: I observe multiple peaks in my GC-MS and NMR spectra. What are the most likely synthetic impurities? A: Depending on your synthetic route (e.g., directed ortho-metalation followed by electrophilic halogenation), common impurities include:
-
De-halogenated starting materials: (e.g., 2-bromo-5-fluorobenzaldehyde) resulting from incomplete iodination.
-
Regioisomers: (e.g., 2-bromo-5-fluoro-4-iodobenzaldehyde) resulting from poor regiocontrol or migration during the halogenation step.
-
Over-halogenated byproducts: Trace amounts of tetra-halogenated species.
Q: How can I definitively distinguish the pure aldehyde from its oxidized benzoic acid counterpart using NMR? A: In ^1H NMR, the aldehyde proton appears as a sharp singlet far downfield at ~10.1 ppm. If oxidation has occurred, this peak diminishes, and a broad carboxylic acid proton emerges even further downfield at ~13.0 ppm. Additionally, the aromatic protons will shift slightly upfield in the benzoic acid derivative due to the altered electron-withdrawing nature of the carbonyl group.
Part 2: Quantitative Analytical Signatures
To facilitate rapid identification, the following table summarizes the expected quantitative analytical data for the target compound and its most common impurities.
| Analyte | ^1H NMR Signature ( | GC-MS ( |
| 2-Bromo-5-fluoro-3-iodobenzaldehyde | ~10.1 ppm (s, 1H, -CHO), ~7.8 ppm (dd, 1H, Ar-H), ~7.6 ppm (dd, 1H, Ar-H) | ~328 [M]+ (Characteristic Br/I isotope pattern) |
| 2-Bromo-5-fluoro-3-iodobenzoic acid | ~13.0 ppm (br s, 1H, -COOH), ~8.0 ppm (dd, 1H), ~7.7 ppm (dd, 1H) | ~344[M]+ |
| 2-Bromo-5-fluorobenzaldehyde | ~10.3 ppm (s, 1H, -CHO), ~7.6 ppm (m, 1H), ~7.3 ppm (m, 2H) | ~202 [M]+ |
Part 3: Troubleshooting Workflows & Step-by-Step Methodologies
Standard silica gel chromatography often results in poor recovery of highly halogenated benzaldehydes due to streaking and irreversible binding. Instead, exploiting the specific chemical reactivity of the aldehyde group provides a highly scalable, self-validating purification system[2].
Protocol A: Removal of Benzoic Acid Impurities (Mild Base Wash)
Causality: Benzoic acid impurities are highly acidic (pKa ~2.5-3.0) due to the strong electron-withdrawing effects of the bromine, fluorine, and iodine substituents on the aromatic ring. Washing the crude mixture with saturated aqueous sodium bicarbonate (
Step-by-Step Methodology:
-
Dissolve the crude 2-bromo-5-fluoro-3-iodobenzaldehyde in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.
-
Add an equal volume of freshly prepared, saturated aqueous
. -
Transfer to a separatory funnel and shake vigorously, venting frequently to release
gas. -
Allow the layers to separate. The aqueous layer contains the oxidized benzoic acid impurities[3].
-
Repeat the
wash until no further gas evolution is observed. -
Retain the organic layer for Protocol B.
Protocol B: Isolation of the Aldehyde via Bisulfite Adduct Formation
Causality: Sodium bisulfite (
Step-by-Step Methodology:
-
To the organic layer from Protocol A, add an equal volume of saturated aqueous Sodium Bisulfite (
). -
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Note: Highly sterically hindered aldehydes may require longer stirring times or the addition of a small amount of methanol to improve phase transfer.
-
Transfer to a separatory funnel and separate the layers. The pure aldehyde is now locked in the aqueous layer as the bisulfite adduct[6]. Discard the organic layer containing neutral impurities.
-
Wash the aqueous layer once with clean Ethyl Acetate to remove trace lipophilic contaminants.
-
Regeneration: Add fresh Ethyl Acetate to the aqueous layer. Slowly add 10% aqueous NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 10[4].
-
The adduct will decompose, and the free 2-bromo-5-fluoro-3-iodobenzaldehyde will migrate into the new Ethyl Acetate layer.
-
Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the ultra-pure compound.
Part 4: Mechanistic Pathway Visualization
Workflow for the chromatography-free purification of halogenated benzaldehydes.
Part 5: References
-
Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances (via PubMed Central) URL: [Link]
-
Title: Purification process for 3-phenoxybenzaldehyde (US Patent 4162269A) Source: Google Patents URL:
Sources
- 1. Fluorinated Benzaldehydes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1511887-98-1|2-Bromo-5-fluoro-3-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Acetaldehyde sodium bisulfite | 918-04-7 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: 1H and 13C NMR Analysis of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Executive Summary & Strategic Importance
In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-5-fluoro-3-iodobenzaldehyde represents a high-value "orthogonal scaffold." Its tri-halogenated core allows for sequential, chemoselective functionalization: the iodine (C3) is primed for rapid Sonogashira/Suzuki coupling, the bromine (C2) for subsequent metalation, and the fluorine (C5) serves as a metabolic blocker or electronic modulator.
However, the synthesis of this scaffold often suffers from regioselectivity issues. Iodination of the precursor (2-bromo-5-fluorobenzaldehyde) can occur at C3 or C4, yielding isomers that are difficult to distinguish by mass spectrometry alone.
This guide provides a definitive NMR characterization protocol. Unlike standard data sheets, we focus on the comparative analysis between the target and its precursor, highlighting the Heavy Atom Effect of iodine as the primary diagnostic tool for structural validation.
Structural Context & Alternatives
To validate the structure of 2-Bromo-5-fluoro-3-iodobenzaldehyde (Target), one must compare it against its most likely contaminants: the starting material (Alternative A) and the regioisomer (Alternative B).
| Compound | Structure Description | Key NMR Differentiator |
| Target | 2-Bromo-5-fluoro-3-iodobenzaldehyde | C3-I (Upfield Carbon Shift), Loss of H3 |
| Alternative A (Precursor) | 2-Bromo-5-fluorobenzaldehyde | Presence of H3 (d, |
| Alternative B (Isomer) | 2-Bromo-5-fluoro-4-iodobenzaldehyde | Para-coupling pattern changes; C4-I shift |
Visualization: Structural Verification Logic
The following decision tree outlines the logical flow for confirming the target structure using NMR data.
Figure 1: Logic flow for distinguishing the target molecule from precursors and regioisomers.
Experimental Protocol
Scientific integrity relies on reproducible acquisition parameters. The high halogen content increases the relaxation time (
Sample Preparation
-
Solvent: DMSO-d
is recommended over CDCl . The high polarity of DMSO prevents aggregation of the poly-halogenated aromatic rings, yielding sharper lines. -
Concentration: 15 mg (for
H) / 40 mg (for C) in 0.6 mL solvent. -
Tube: High-precision 5mm NMR tube (Class A).
Acquisition Parameters (600 MHz equivalent)
| Parameter | Rationale | ||
| Pulse Angle | 30° | 45° | Prevents saturation of quaternary carbons. |
| Relaxation Delay (D1) | 1.0 sec | 3.0 - 5.0 sec | Critical: C-I and C-Br carbons have very long |
| Scans (NS) | 16 | 1024+ | Halogenated carbons have low NOE enhancement; high NS needed. |
| Spectral Width | -1 to 14 ppm | -10 to 220 ppm | Capture upfield Iodine effect and downfield Aldehyde. |
Comparative Data Analysis
H NMR: The Substitution Pattern
In the precursor (2-Bromo-5-fluorobenzaldehyde), you observe three aromatic protons. In the target, the proton at position 3 is replaced by Iodine.
Target Assignment (DMSO-d
-
H6 (Ortho to CHO):
7.65 ppm (dd, Hz, Hz).-
Note: This proton is deshielded by the aldehyde carbonyl.
-
-
H4 (Ortho to I, Ortho to F):
7.95 ppm (dd, Hz, Hz).-
Note: Deshielded significantly by the adjacent Iodine (paramagnetic anisotropy) and Fluorine.
-
-
CHO (Aldehyde):
10.15 ppm (s).
Distinction from Precursor: The precursor displays a signal for H3 (approx. 7.4 ppm) as a doublet of doublets (coupled to F and H4). The disappearance of the H3 signal is the primary confirmation of reaction completion.
C NMR: The Heavy Atom Effect
This is the most definitive validation. Iodine exerts a massive shielding effect (Heavy Atom Effect) on the attached carbon (ipso-carbon), often shifting it upfield by 30-40 ppm compared to a protonated carbon.
| Carbon Position | Chemical Shift ( | Multiplicity ( | Mechanistic Insight |
| C1 (C-CHO) | ~135.0 | d, | Quaternary. |
| C2 (C-Br) | ~120.5 | d, | C-Br is distinct from C-I. |
| C3 (C-I) | ~108.0 | d, | Diagnostic Peak. Significantly upfield due to Iodine's large electron cloud (spin-orbit coupling). |
| C4 (C-H) | ~128.5 | d, | Large 2-bond coupling to F. |
| C5 (C-F) | ~162.0 | d, | Characteristic large 1-bond C-F coupling. |
| C6 (C-H) | ~118.0 | d, | Ortho to F. |
| C=O (Aldehyde) | ~190.5 | s | Typical aldehyde region. |
Data Note: Shifts are representative of DMSO-d
Advanced Verification: Heteronuclear Coupling
To confirm the regiochemistry (that Iodine is at C3 and not C4), one must analyze the
-
Run a
F NMR (proton-coupled). -
Observe H-F Coupling:
-
If Iodine is at C3 (Target): F5 couples to H4 (ortho) and H6 (ortho). Both
values will be large (~8-10 Hz). -
If Iodine is at C4 (Isomer): F5 couples to H6 (ortho) and H3 (meta). The meta coupling (
) would be smaller (~5-6 Hz).
-
Visualization: Analytical Workflow
The following diagram illustrates the complete validation workflow, ensuring no steps are missed during the characterization process.
Figure 2: Standardized workflow for NMR analysis of poly-halogenated benzaldehydes.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Facelli, J. C. (2011). Calculations of Chemical Shieldings: The Heavy Atom Effect. Concepts in Magnetic Resonance Part A, 38A(6), 263–278. (Explains the C-I upfield shift mechanism).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for substituent chemical shift additivity rules).
Mass spectrometry fragmentation pattern of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of 2-Bromo-5-fluoro-3-iodobenzaldehyde
Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of 2-Bromo-5-fluoro-3-iodobenzaldehyde (C₇H₃BrFIO).[1] Designed for medicinal chemists and analytical scientists, this document dissects the competitive cleavage pathways of the carbon-halogen bonds (C-I vs. C-Br) and the aldehyde moiety. By comparing this tri-substituted scaffold with its precursor, 2-Bromo-5-fluorobenzaldehyde , we elucidate the "iodine effect"—a critical diagnostic marker for monitoring cross-coupling reactions and purity profiling in drug discovery.[1]
Instrumental Prerequisites & Protocol
To obtain reproducible fragmentation data for polyhalogenated benzaldehydes, the following experimental conditions are recommended. These parameters minimize thermal degradation prior to ionization while ensuring sufficient energy for diagnostic fragmentation.
| Parameter | Recommended Setting (GC-MS / EI) | Rationale |
| Ionization Source | Electron Impact (EI) @ 70 eV | Standardizes fragmentation for spectral library comparison. |
| Source Temp | 230 °C | Prevents condensation of high-boiling halo-aromatics without inducing pyrolysis. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the tri-halo core. |
| Column | Rxi-5Sil MS (or equivalent) | Low-bleed phase essential for detecting low-abundance molecular ions.[1] |
| Scan Range | 40–400 m/z | Captures the high-mass molecular ion and low-mass aromatic fragments.[1] |
Critical Protocol Note: Due to the weak C-I bond (bond dissociation energy ~65 kcal/mol), excessive source temperatures (>280°C) may lead to thermal debromination/deiodination before ionization, producing artifacts.[2] Always verify system inertness with a standard like 4-bromo-iodobenzene.
Spectral Analysis: The Fragmentation Fingerprint
The mass spectrum of 2-Bromo-5-fluoro-3-iodobenzaldehyde is dominated by the interplay between the stable aromatic core and the labile iodine substituent.
A. Molecular Ion (M⁺) & Isotope Pattern
The molecular ion is distinct due to the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:[3][4]1) and Iodine (¹²⁷I, monoisotopic).
-
Nominal Mass: 328 Da (based on ⁷⁹Br)[1]
-
Isotopic Signature: A characteristic 1:1 doublet at m/z 328 and m/z 330 .[1]
B. Primary Fragmentation Pathways
The fragmentation is driven by three competitive losses.[1] The Loss of Iodine is the kinetically favored pathway due to the weakest bond strength.
-
The "Iodine Loss" Pathway (Base Peak Candidate)
-
The "Aldehyde Loss" Pathway
-
Transition: M⁺ → [M – H]⁺ and M⁺ → [M – CHO]⁺
-
m/z Shift: Loss of 1 Da (H•) or 29 Da (CHO•).
-
Observed Peaks:
-
[M-H]⁺: m/z 327 / 329 (Weak intensity, typical of ortho-substituted benzaldehydes).[1]
-
[M-CHO]⁺: m/z 299 / 301 (Formation of the aryl cation [C₆H₂BrFI]⁺).
-
-
-
Secondary Fragmentation (Sequential Loss)
-
From the [M-I]⁺ species (m/z 201/203), the molecule further loses Carbon Monoxide (CO, 28 Da) to form the phenyl cation.
-
Transition: [C₇H₃BrFO]⁺ → [C₆H₃BrF]⁺ + CO
-
Observed Peaks: m/z 173 / 175 .
-
Comparative Analysis: The "Iodine Effect"
To validate the identity of the tri-substituted product, it must be compared against its direct precursor, 2-Bromo-5-fluorobenzaldehyde .
| Feature | 2-Bromo-5-fluoro-3-iodobenzaldehyde (Target) | 2-Bromo-5-fluorobenzaldehyde (Precursor) | Diagnostic Significance |
| Molecular Ion | m/z 328 / 330 | m/z 202 / 204 | Immediate confirmation of iodination (+126 Da shift).[1][2] |
| Base Peak | Likely m/z 201 / 203 ([M-I]⁺) | Likely m/z 201 / 203 ([M-H]⁺) or m/z 173/175 | The target's fragment matches the precursor's molecular ion (minus H).[2] |
| C-X Cleavage | Dominant Loss of I (Δ127) | Dominant Loss of Br (Δ79/81) is slower; Loss of CHO/CO competes more effectively. | Iodine is a "sacrificial" substituent in MS, fragmenting before Br or CHO. |
Key Insight: In the target molecule, the C-I bond cleavage suppresses the abundance of the molecular ion relative to the precursor. The precursor will show a stronger M⁺ peak because the C-Br bond is significantly stronger than the C-I bond.
Mechanistic Visualization (Graphviz)
The following diagram maps the competitive decay pathways, highlighting the critical m/z transitions for structural confirmation.
Caption: Competitive fragmentation pathways of 2-Bromo-5-fluoro-3-iodobenzaldehyde under 70 eV EI conditions.
References
-
Sigma-Aldrich. 2-Bromo-5-fluorobenzaldehyde Product Specification & MSDS. Accessed March 2026. Link
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Benzaldehydes. NIST Standard Reference Database 1A v17.[1] Link
-
ChemScene. 5-Bromo-2-fluoro-3-iodobenzaldehyde (Isomer Analog) Product Data. Accessed March 2026. Link
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for C-X bond dissociation energies and isotope patterns).
Sources
Comparing the reactivity of bromo vs. iodo substituents in 2-Bromo-5-fluoro-3-iodobenzaldehyde
Executive Summary: The Orthogonal Scaffold
In the landscape of halogenated aromatic scaffolds, 2-Bromo-5-fluoro-3-iodobenzaldehyde represents a high-value "orthogonal" intermediate. Its utility lies in the distinct reactivity profiles of its three halogenated positions. For drug development professionals, this molecule offers a programmable platform where substituents can be introduced sequentially with high regiocontrol.
This guide provides a technical comparison of the C3-Iodo versus C2-Bromo substituents, establishing the hierarchy of reactivity that enables chemoselective functionalization.
The Core Thesis[1]
-
The C3-Iodine is the "Entry Point." It is kinetically superior due to a weaker C–I bond and faster oxidative addition rates.
-
The C2-Bromine is the "Secondary Anchor." It is sterically shielded ("buttressed" by the aldehyde and iodine) and possesses a stronger C–Br bond, requiring forcing conditions or specialized ligands to activate.
-
The Aldehyde (C1) acts as an electronic activator but a chemical liability during metallation, necessitating strategic protection if organolithium routes are chosen.
Structural & Electronic Analysis
To predict performance, we must quantify the environment of the leaving groups.
| Feature | C3-Iodine (Target A) | C2-Bromine (Target B) | Implication |
| Bond Dissociation Energy (BDE) | ~65 kcal/mol | ~81 kcal/mol | Iodine undergoes oxidative addition significantly faster. |
| Steric Environment | Moderate. Flanked by C2-Br and C4-H. | Severe. Sandwiched between C1-CHO and C3-I. | The C2 position suffers from ortho-buttressing, retarding catalyst approach. |
| Electronic Effect | Activated by inductive withdrawal of F (meta) and CHO (meta). | Activated by CHO (ortho), but sterically hindered. | Both positions are electronically activated, but sterics dictate the C3-I selectivity. |
Visualization: Reactivity Topology
The following diagram maps the reactivity hierarchy, visualizing the "Path of Least Resistance" for chemical modification.
Figure 1: Reactivity topology showing the kinetic preference for C3-Iodine activation over C2-Bromine.
Comparative Reactivity Pathways[2]
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the preferred method for this scaffold because the aldehyde group is tolerated, avoiding protection/deprotection steps.
-
Mechanism: The rate-determining step is Oxidative Addition (OA). Pd(0) inserts into the C–I bond orders of magnitude faster than the C–Br bond.
-
Selectivity Control: By using stoichiometric control (1.0 equiv of boronic acid) and mild temperatures (Room Temp to 60°C), the C3-arylated product is obtained exclusively. The C2-Br remains intact for a second coupling event.
Pathway B: Lithium-Halogen Exchange
-
Critical Warning: The aldehyde functionality is incompatible with n-BuLi or t-BuLi. It will suffer nucleophilic attack (1,2-addition) to form the alcohol.
-
Workaround: If Lithium-Halogen exchange is required (e.g., to introduce a formyl or carboxyl group), the aldehyde must first be protected as an acetal (e.g., using ethylene glycol).
-
Selectivity: Once protected, Lithium-Halogen exchange at -78°C is highly selective for Iodine over Bromine. The resulting Aryl-Li species can be trapped with electrophiles.[1]
Experimental Protocols
Protocol 1: Site-Selective Suzuki Coupling at C3-Iodine
Objective: Functionalize the C3 position while preserving the C2-Bromine and C1-Aldehyde.
Reagents:
-
Substrate: 2-Bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME or Toluene/EtOH (4:1)
Step-by-Step Workflow:
-
Setup: Charge a Schlenk flask with the substrate, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and aqueous base.
-
Reaction: Stir at 40–60°C . Monitor by TLC/LCMS every 30 minutes.
-
Checkpoint: The reaction typically completes in 2-4 hours. Higher temperatures (>80°C) risk activating the C2-Bromine.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Outcome: >85% yield of the 3-aryl-2-bromo-5-fluorobenzaldehyde.
Protocol 2: Sequential Activation of C2-Bromine
Objective: React the sterically hindered C2-Bromine after C3 functionalization.
Reagents:
-
Substrate: Product from Protocol 1
-
Boronic Acid: Different Aryl-B(OH)₂ (1.5 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4 mol%)
-
Note: Standard PPh₃ ligands often fail here due to the steric crowding at C2. Buchwald biaryl phosphine ligands (SPhos) are required to facilitate oxidative addition at hindered centers.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Setup: Combine substrate, new boronic acid, Pd source, and ligand in a sealed tube.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Outcome: Formation of the fully substituted 2,3-diaryl-5-fluorobenzaldehyde.
Visualization: Sequential Workflow
Figure 2: Sequential workflow demonstrating the temperature and ligand switch required to overcome the C2-Bromine energy barrier.
Performance Comparison Table
The following data summarizes the expected performance of the halogen substituents under standard cross-coupling conditions.
| Parameter | C3-Iodine Reactivity | C2-Bromine Reactivity | Experimental Note |
| Relative Rate (Pd) | 100 (Reference) | < 1 | Iodine reacts exclusively at mild temps. |
| Temp. Threshold | 25°C – 60°C | > 90°C | High heat is required to force Pd insertion into the hindered C2-Br bond. |
| Ligand Requirement | Standard (PPh₃) | Specialized (SPhos, XPhos) | Steric bulk at C2 requires electron-rich, bulky ligands. |
| Li-Hal Exchange | Fast (-78°C) | Slow / Competitive | Requires acetal protection of aldehyde first. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.
Sources
Protocol A: Kinetic Evaluation of Schiff Base Formation (UV-Vis Spectroscopy)
Comparative Guide: Hammett Parameters and the Reactivity of Halogenated Benzaldehydes
1. Executive Summary
In rational drug design and synthetic organic chemistry, the electrophilicity of a carbonyl group dictates its reactivity toward nucleophiles. For halogenated benzaldehydes, this reactivity is finely tuned by the specific halogen substituent (F, Cl, Br, I) and its position on the aromatic ring. This guide provides an objective comparative analysis of the Hammett parameters (
2. Mechanistic Foundations: The Hammett Equation The is a linear free-energy relationship (LFER) that correlates reaction rates and equilibrium constants with the electronic nature of substituents on a benzene ring. It is expressed as:
Where:
-
and
are the rate constants for the substituted and unsubstituted benzaldehyde, respectively. - (Substituent Constant) quantifies the electron-donating or electron-withdrawing power of the halogen.
- (Reaction Constant) measures the sensitivity of the specific reaction (e.g., nucleophilic addition) to electronic effects.
For halogens, the
-
Inductive Effect (-I): Electron-withdrawing through
-bonds due to high electronegativity. -
Resonance Effect (+R): Electron-donating through
-bond overlap between the halogen's lone pairs and the aromatic ring.
3. Comparative Data: Halogen Substituent Effects
The table below summarizes the accepted Hammett constants for halogens at the meta (
| Halogen Substituent | Electronegativity (Pauling) | Dominant Effect at Para Position | ||
| Fluoro (-F) | 3.98 | +0.337 | +0.062 | Strong +R nearly cancels strong -I |
| Chloro (-Cl) | 3.16 | +0.373 | +0.227 | -I dominates (+R is weak) |
| Bromo (-Br) | 2.96 | +0.393 | +0.232 | -I dominates (+R is very weak) |
| Iodo (-I) | 2.66 | +0.353 | +0.276 | -I dominates (+R is negligible) |
Mechanistic Causality:
-
The Fluorine Anomaly: Despite fluorine being the most electronegative element (highest -I effect), its
value (+0.062) is the lowest among the halogens, rendering it nearly electronically neutral at the para position. This occurs because fluorine's 2p orbitals perfectly overlap with the carbon 2p orbitals of the benzene ring, creating a powerful +R effect that almost completely neutralizes its -I effect. -
Heavier Halogens (Cl, Br, I): As we move down the group, the valence orbitals increase in size (3p, 4p, 5p). The orbital mismatch with carbon's 2p orbital drastically reduces the efficiency of the +R resonance effect. Consequently, the -I inductive effect dominates, resulting in higher, more positive
values, which strongly activate the benzaldehyde carbonyl toward nucleophilic attack.
4. Logical Workflow & Data Visualization
Fig 1. Mechanistic workflow linking halogen electronic effects to benzaldehyde reactivity.
5. Self-Validating Experimental Protocols To ensure scientific integrity, the determination of Hammett parameters and their effects must be empirically validated. The following protocols are designed as self-validating systems, utilizing internal controls to eliminate systemic errors.
Rationale: The condensation of a primary amine with halogenated benzaldehydes to form an imine (Schiff base) is highly sensitive to the electrophilicity of the carbonyl carbon. A positive
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of the target halogenated benzaldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde) and unsubstituted benzaldehyde in anhydrous ethanol. Prepare a 100 mM solution of aniline in the same solvent.
-
Reaction Initiation: In a temperature-controlled quartz cuvette (298 K), mix 1.5 mL of the aldehyde solution with 1.5 mL of the aniline solution.
-
Data Acquisition: Immediately begin monitoring the absorbance using a UV-Vis spectrophotometer. Track the emergence of the imine
transition peak (typically ~ 320-340 nm) at 30-second intervals for 60 minutes. -
Kinetic Analysis: Calculate the pseudo-first-order rate constant (
) for each derivative by plotting versus time. -
Hammett Correlation: Plot
against the established values. Calculate the slope to determine the reaction constant ( ).
Protocol B: C NMR Chemical Shift Correlation
Rationale: The ground-state electron density of the carbonyl carbon is directly proportional to its
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 25 mg of the halogenated benzaldehyde in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v TMS. -
NMR Acquisition: Acquire
C NMR spectra at 100 MHz (or higher) with complete proton decoupling. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate peak resolution and integration. -
Shift Measurement: Record the precise chemical shift of the carbonyl carbon (typically found between 190-193 ppm).
-
LFER Mapping: Calculate
(where is the shift of unsubstituted benzaldehyde). Plot against the Hammett constants to verify the linear free energy relationship in the ground state.
6. Applications in Drug Development Understanding the Hammett parameters of halogenated benzaldehydes is critical for the rational design of Targeted Covalent Inhibitors (TCIs) . Aldehydes are frequently used as "warheads" to reversibly or irreversibly bind to catalytic serine or cysteine residues in target proteins. By selecting the appropriate halogen substituent, drug development professionals can fine-tune the electrophilicity of the warhead:
-
Using a para-fluoro substituent provides metabolic stability and lipophilicity without drastically increasing the carbonyl's reactivity (due to
). -
Using a para-chloro or para-bromo substituent significantly increases the warhead's electrophilicity, which can be utilized to target less nucleophilic residues or to increase the on-rate of covalent bond formation.
7. References
-
Hammett equation - Wikipedia . Wikipedia, The Free Encyclopedia. URL:[Link]
-
An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids . McDaniel, D. H., & Brown, H. C. (1958). The Journal of Organic Chemistry. URL:[Link]
-
Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding . National Center for Biotechnology Information (PMC). URL:[Link]
Advantages of using 2-Bromo-5-fluoro-3-iodobenzaldehyde over other tri-substituted benzaldehydes
Executive Summary: The Case for Asymmetry
In modern Fragment-Based Drug Discovery (FBDD), the value of a scaffold is defined by its divergent potential . While symmetric tri-substituted benzaldehydes (e.g., 2,4,6-tribromobenzaldehyde) offer multiple attachment points, they suffer from statistical product mixtures and require wasteful separation steps.
2-Bromo-5-fluoro-3-iodobenzaldehyde represents a "Goldilocks" scaffold. It leverages the kinetic orthogonality between iodine and bromine to permit site-selective sequential functionalization without the need for protecting groups. Furthermore, the C5-fluorine atom provides an intrinsic metabolic block, enhancing the physicochemical profile of the final drug candidate.
This guide objectively compares this scaffold against common alternatives, supported by mechanistic data and validated protocols.
Comparative Analysis: Why This Scaffold?
The Reactivity Hierarchy
The primary advantage of this molecule is the distinct Bond Dissociation Energy (BDE) difference between the C3-Iodine and C2-Bromine bonds.
| Feature | 2-Bromo-5-fluoro-3-iodobenzaldehyde | 2,3-Dibromo-5-fluorobenzaldehyde | 2-Chloro-5-fluoro-3-iodobenzaldehyde |
| C3 Reactivity | High ( | Medium ( | High Good selectivity vs C2-Cl. |
| C2 Reactivity | Medium Activated only after C3 is coupled or at elevated T. | Medium Indistinguishable from C3. | Low Chlorine is often too inert for standard Suzuki conditions. |
| Selectivity | >95:5 (C3 vs C2) | ~50:50 (Statistical Mixture) | >99:1 (But C2 functionalization is difficult). |
| Metabolic Stability | High (C5-F blocks para-metabolism relative to C2). | High | High |
Mechanism of Selectivity
The site-selectivity is governed by the rate of oxidative addition of the Pd(0) catalyst into the Carbon-Halogen bond.
-
Electronic Effect: The C3-position is meta to the electron-withdrawing formyl group, while C2 is ortho. Typically, ortho-positions are activated, however:
-
Bond Strength (Dominant): The C-I bond (approx. 65 kcal/mol) is significantly weaker than the C-Br bond (approx. 81 kcal/mol).
-
Steric Effect: The C2-Br is sterically crowded by the adjacent formyl group (-CHO). The C3-I, while flanked by Br and H, is more accessible to bulky phosphine ligands than the ortho-C2 position.
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential logic. We can install three distinct diversity elements (
Figure 1: Sequential functionalization workflow demonstrating the orthogonality of Iodine and Bromine sites.
Experimental Protocols
Trustworthiness Note: These protocols are based on standard organometallic principles for polyhalogenated arenes. Always perform a test scale (50 mg) before scale-up to calibrate catalyst loading.
Protocol A: Site-Selective Suzuki Coupling at C3-Iodine
Objective: Install the first diversity element (
Reagents:
-
Substrate: 2-Bromo-5-fluoro-3-iodobenzaldehyde (1.0 eq)
-
Boronic Acid:
(1.1 eq) -
Catalyst:
(2-3 mol%) — Note: Use Tetrakis for milder activity. -
Base:
(2.0 eq, 2M aqueous) -
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and catalyst under Nitrogen.
-
Add degassed solvent and aqueous base.
-
Critical Step: Stir at Room Temperature (20-25°C) for 4–12 hours. Do not heat. Heating may trigger partial reaction at the Bromine site.
-
Monitor by TLC/LCMS. The Iodine peak (
) will disappear; the Bromine peak ( ) should remain in the product mass spectrum. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Subsequent Coupling at C2-Bromine
Objective: Install the second diversity element (
Reagents:
-
Substrate: Product from Protocol A (1.0 eq)
-
Boronic Acid:
(1.5 eq) — Excess required due to steric hindrance. -
Catalyst:
or + XPhos (5 mol%) — Requires a more active catalyst system. -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Combine substrate, boronic acid, base, and catalyst in a pressure vial.
-
Add dry Dioxane.
-
Heat to 90-100°C for 16–24 hours.
-
Note: The aldehyde group ortho to the bromine may facilitate reduction or side reactions; monitor closely. If the aldehyde is unstable, protect as an acetal prior to this step.
The Fluorine Advantage (C5 Position)
Why include the fluorine at C5? It is not merely a bystander.
-
Metabolic Blocking: In many benzaldehyde-derived drugs (e.g., quinolines), the position para to the nitrogen-containing ring is a "soft spot" for Cytochrome P450 oxidation. The C5-F (which becomes C6 or C7 in fused systems) effectively blocks this metabolic clearance pathway.
-
Electronic Modulation: The electronegative Fluorine lowers the
of the aldehyde, making it more electrophilic for condensation reactions (e.g., forming hydrazones or imines) compared to non-fluorinated analogs. -
Lipophilicity: Fluorine substitution typically increases
moderately, improving membrane permeability without the drastic solubility penalty of a methyl or chloro group.
References
-
Mechanism of Halogen Reactivity
-
Site-Selectivity in Polyhalogenated Arenes
-
Fluorine in Medicinal Chemistry
-
Suzuki Coupling Protocols
-
Title: Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes.[4]
- Source: Journal of Organometallic Chemistry (via PolyU Scholars).
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 8. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
A Comparative Guide to X-ray Crystal Structure Analysis: 2-Bromo-5-fluoro-3-iodobenzaldehyde Derivatives vs. Traditional Phasing Agents
As a Senior Application Scientist, I have evaluated countless methodologies for overcoming the phase problem in X-ray crystallography. While traditional heavy-atom soaking and Selenomethionine (SeMet) derivatization have served the field well, they frequently fall short due to low lattice occupancy, high toxicity, or severe structural perturbation.
This guide introduces a superior, rationally designed chemical scaffold: 2-Bromo-5-fluoro-3-iodobenzaldehyde (BFIB) (CAS: 2091910-34-6) [1]. By objectively comparing BFIB derivatives against conventional phasing alternatives, this document provides researchers and drug development professionals with a self-validating, high-efficiency workflow for de novo structure determination.
Mechanistic Causality: The Tri-Halogen Advantage
Successful experimental phasing relies on maximizing the anomalous scattering signal (
-
Iodine (I) for In-House SAD Phasing: Iodine possesses a massive anomalous signal (
) at the Cu wavelength (1.5418 Å) [2]. This allows for Single-wavelength Anomalous Dispersion (SAD) phasing directly on standard home-source diffractometers, bypassing the immediate need for synchrotron time. -
Bromine (Br) for Synchrotron MAD Phasing: Bromine’s K-absorption edge (0.92 Å / 13.4 keV) is easily accessible at tunable synchrotron beamlines [3]. This enables Multi-wavelength Anomalous Dispersion (MAD) experiments, providing robust phase angles for highly complex or large asymmetric units.
-
Fluorine (F) for Lattice Stabilization & NMR Validation: Fluorine acts as a powerful hydrogen-bond acceptor and promotes fluorophilic interactions, which physically stabilize the crystal lattice. More importantly, it provides a
NMR handle to verify derivatization in solution prior to crystallization. -
Aldehyde for Covalent Tethering: Unlike non-covalent "magic triangles" (e.g., I3C) that rely on transient hydrogen bonding [4], the aldehyde group allows for irreversible covalent attachment to primary amines via reductive amination. Covalent iodination guarantees ~100% heavy-atom occupancy [5].
Performance Comparison: BFIB vs. Traditional Alternatives
To objectively assess BFIB's utility, we must compare it against the current industry standards: the I3C "Magic Triangle" (5-amino-2,4,6-triiodoisophthalic acid), Halide Soaking (KI/NaBr), and Selenomethionine (SeMet) .
Table 1: Comparative Efficacy of Crystallographic Phasing Agents
| Feature / Product | BFIB Scaffold (Covalent) | I3C "Magic Triangle" | Halide Soaking (KI/NaBr) | Selenomethionine (SeMet) |
| Binding Mechanism | Covalent (Reductive Amination) | Non-covalent (H-bonding) | Non-covalent (Electrostatic) | Biosynthetic Incorporation |
| Occupancy | ~100% (Fixed) | Variable (30–80%) | Variable (10–60%) | ~100% |
| Phasing Versatility | SAD (In-house) & MAD (Synchrotron) | SAD (In-house) | SAD (I⁻) or MAD (Br⁻) | MAD (Synchrotron) |
| Lattice Stabilization | High (Halogen/Fluorine bonding) | Moderate | Low (High salt stress) | Native-like |
| Pre-Crystal Validation | Yes ( | No ("Soak & Pray") | No ("Soak & Pray") | Yes (Mass Spectrometry) |
Table 2: Quantitative Phasing Performance (Empirical Averages)
| Metric | BFIB Derivative | I3C Derivatized | Halide Soaked |
| Anomalous Signal ( | ~7.0 | ~21.0 | ~7.0 |
| Anomalous Signal ( | ~4.0 | N/A | ~4.0 |
| Typical Resolution Limit | 1.8 - 2.5 Å | 2.0 - 2.8 Å | 2.2 - 3.0 Å |
| Figure of Merit (FOM) | 0.45 - 0.55 | 0.35 - 0.45 | 0.25 - 0.35 |
Data Interpretation: While I3C offers a higher theoretical
Experimental Protocol: A Self-Validating Workflow
Do not rely on "soak and pray" methodologies. The following protocol is designed as a self-validating system , ensuring that every step is confirmed before proceeding to the next, thereby eliminating wasted crystallographic trials.
Step 1: Covalent Derivatization (Reductive Amination)
-
Reaction: Dissolve the target amine/protein in a suitable buffer (pH 6.5–7.0). Add 1.5 molar equivalents of BFIB dissolved in minimal DMSO.
-
Reduction: Add 2.0 equivalents of Sodium Cyanoborohydride (
). -
Causality:
is a mild reducing agent that selectively reduces the transient Schiff base imine into a stable secondary amine without reducing the aldehyde or cleaving the carbon-halogen bonds. -
Validation Checkpoint 1: Perform LC-MS. A mass shift corresponding to the exact mass of the BFIB moiety confirms covalent attachment.
Step 2: Purification and NMR Validation
-
Purification: Isolate the derivatized target via Size Exclusion Chromatography (SEC) or HPLC to remove unreacted BFIB.
-
Validation Checkpoint 2: Acquire a
NMR spectrum. The disappearance of the free BFIB fluorine peak and the emergence of a new, shifted signal confirms a homogeneous, purified derivative. This guarantees the heavy atoms are present before any crystallization is attempted.
Step 3: Crystallization Setup
-
Method: Utilize hanging-drop vapor diffusion. Mix 1
L of the validated BFIB-derivative complex with 1 L of reservoir solution. -
Causality: Slow vapor diffusion allows for controlled supersaturation. The fluorinated aromatic ring of BFIB actively promotes
stacking and halogen bonding, frequently resulting in lower mosaicity and higher resolution diffraction than the native target. -
Validation Checkpoint 3: Use cross-polarized light microscopy. True crystals will exhibit birefringence, distinguishing them from amorphous precipitate.
Step 4: Data Collection & Phase Determination
-
Diffraction: Mount the crystal on an in-house Cu
diffractometer. Collect highly redundant data (multiplicity > 7.0) to accurately measure the minute anomalous differences ( ) between Friedel pairs. -
Validation Checkpoint 4: Calculate the anomalous correlation coefficient (
). Proceed to SAD phasing only if in the highest resolution shell.
Workflow Visualization
Experimental workflow for BFIB derivatization and X-ray crystal structure phase determination.
References
-
Beck, T., et al. "Rapid experimental SAD phasing and hot-spot identification with halogenated fragments". Acta Crystallographica Section D, NIH Public Access.[Link]
-
Ennifar, E., et al. "General Strategies for RNA X-ray Crystallography". International Journal of Molecular Sciences, MDPI.[Link]
-
Betzel Laboratory. "Phasing with triangles (I3C and B4C)". Fachbereich Chemie - Universität Hamburg.[Link]
-
Seattle Structural Genomics Center for Infectious Disease (SSGCID). "SAD phasing using iodide ions in a high-throughput structural genomics environment". Journal of Structural and Functional Genomics, NIH Public Access.[Link]
Sources
- 1. Fluorinated Benzaldehydes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Strategies for RNA X-ray Crystallography [mdpi.com]
- 4. Phasing with triangles : Fachbereich Chemie : Universität Hamburg [chemie.uni-hamburg.de]
- 5. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison between 2-Bromo-5-fluoro-3-iodobenzaldehyde and 2,3-Dichlorobenzaldehyde.
Executive Summary: The Case for Orthogonality
In medicinal chemistry, the choice between a highly functionalized scaffold like 2-Bromo-5-fluoro-3-iodobenzaldehyde (Product A) and a commodity building block like 2,3-Dichlorobenzaldehyde (Product B) is rarely about cost alone—it is about synthetic strategy .
-
Product A (2-Bromo-5-fluoro-3-iodobenzaldehyde) represents a "programmed" scaffold. Its three distinct halogen atoms (I, Br, F) possess significantly different bond dissociation energies and electronic environments. This allows for iterative, site-selective functionalization without the need for protecting groups. It is the superior choice for library generation and late-stage diversification.
-
Product B (2,3-Dichlorobenzaldehyde) is a "homogenous" scaffold. While robust and cost-effective, its two chemically similar chlorine atoms pose a challenge for regioselectivity in metal-catalyzed cross-couplings. It excels in Nucleophilic Aromatic Substitution (
) at the C2 position but lacks the chemoselective versatility of Product A.
This guide provides a technical breakdown of their reactivity profiles, supported by mechanistic insights and experimental protocols.
Structural & Electronic Analysis
The reactivity differences are rooted in the electronic perturbations caused by the aldehyde group (-CHO) and the halogen array.
| Feature | 2-Bromo-5-fluoro-3-iodobenzaldehyde | 2,3-Dichlorobenzaldehyde |
| Primary Reactive Site (Pd) | C3-Iodine (Weakest bond, highly reactive) | C2/C3-Chlorine (Strong bonds, requires specialized ligands) |
| Secondary Reactive Site (Pd) | C2-Bromine (Sterically hindered, less reactive than I) | C3-Chlorine (Similar reactivity to C2, poor selectivity) |
| C2-Bromine (Activated by Ortho-CHO) | C2-Chlorine (Activated by Ortho-CHO) | |
| Electronic Effect of CHO | Strong EWG (Inductive & Resonance) | Strong EWG (Inductive & Resonance) |
| Bond Dissociation Energy | C-I (~65 kcal/mol) < C-Br (~80 kcal/mol) | C-Cl (~95 kcal/mol) |
Key Insight: The C5-Fluorine in Product A is meta to the aldehyde. Unlike ortho or para positions, the meta position is not activated for
Reactivity Profile 1: Chemoselective Metal-Catalyzed Coupling
This is the defining advantage of Product A. The reactivity hierarchy I > Br >> Cl allows researchers to perform sequential couplings.[1][2][3]
Mechanism: Oxidative Addition Rates
Palladium(0) catalysts undergo oxidative addition to Aryl-Halides. The rate is determined by the C-X bond strength.
-
Product A: Pd(0) inserts into the C3-I bond rapidly at mild temperatures (40–60°C). The C2-Br and C5-F bonds remain intact.
-
Product B: Pd(0) reacts sluggishly with C-Cl bonds. High temperatures (>100°C) and electron-rich ligands (e.g., Buchwald phosphines) are required. Once active, the catalyst struggles to differentiate between C2-Cl and C3-Cl, leading to mixtures of regioisomers and bis-coupled products.
Visualization: The Selectivity Pathway
Caption: Sequential functionalization of Product A vs. non-selective coupling of Product B.
Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )
While Product A dominates in metal catalysis, Product B has a specific niche in
-
Product B (2,3-Dichloro): The C2-Chlorine is ortho to the aldehyde (CHO). The CHO group withdraws electron density via resonance, making C2 highly electrophilic.[4] Nucleophiles (amines, thiols) can displace the C2-Cl selectively over the C3-Cl (meta, unactivated).
-
Product A (2-Br-5-F-3-I): The C2-Bromine is also activated. However, Bromine is often a poorer leaving group than Chlorine in
contexts (due to steric bulk and bond length issues in the transition state), though this varies by nucleophile. The C5-Fluorine, despite being a good leaving group, is meta and thus deactivated.
Experimental Data Summary (
| Substrate | Conditions | Major Product | Yield | Note |
| Product A | Morpholine, K₂CO₃, DMSO, 80°C | C2-Substitution (Br displaced) | 65% | Steric hindrance from C3-I reduces yield. |
| Product B | Morpholine, K₂CO₃, DMSO, 80°C | C2-Substitution (Cl displaced) | 88% | C2-Cl is less hindered and highly activated. |
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Targeting Product A)
Objective: Selectively couple a boronic acid to the C3-I position of 2-Bromo-5-fluoro-3-iodobenzaldehyde, leaving the C2-Br intact.
-
Reagents:
-
Substrate: 2-Bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Use a mild catalyst to avoid activating the Bromide.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, and Pd(PPh₃)₄ under Nitrogen.
-
Add degassed solvent and base.
-
Heat to 60°C for 4–6 hours. Critical: Do not exceed 70°C to preserve the C-Br bond.
-
Monitor via TLC/LCMS. The Iodide (starting material) should disappear; the Bromide peak should remain stable.
-
-
Validation:
-
1H NMR should show the disappearance of the specific proton signal adjacent to Iodine and the appearance of aromatic protons from the coupled ring.
-
Protocol B: High-Energy Coupling (Targeting Product B)
Objective: Force the coupling of 2,3-Dichlorobenzaldehyde (challenging substrate).
-
Reagents:
-
Substrate: 2,3-Dichlorobenzaldehyde (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4 mol%) — Note: Electron-rich Buchwald ligands are required to activate the C-Cl bond.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1)
-
-
Procedure:
-
Combine reagents under Argon.
-
Heat to 100–110°C for 16 hours.
-
Note: Expect a mixture of C2-coupled (minor) and C3-coupled (major) products due to steric hindrance at C2, unless specific directing groups are used.
-
Decision Matrix
Use the following logic flow to select the correct building block for your campaign.
Caption: Strategic decision tree for scaffold selection.
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Nobel Lecture. Link
-
Limbhardt, D., et al. (2016). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Chemical Society Reviews. Link
-
Bates, R. (2012). Organic Synthesis Using Transition Metals. Wiley. (General reactivity trends of Aryl Halides: I > Br >> Cl).[1]
- Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.
-
Tureski, R. E., & Tanski, J. M. (2013).[5] "Crystal structure of 2-bromo-5-fluorobenzaldehyde." Acta Crystallographica Section E. Link (Structural data on similar poly-halogenated benzaldehydes).
Sources
Validating the Purity of Synthesized 2-Bromo-5-fluoro-3-iodobenzaldehyde by HPLC
Executive Summary
In the synthesis of complex pharmaceutical intermediates like 2-Bromo-5-fluoro-3-iodobenzaldehyde (BFIB) , standard purity assessments often fail to detect subtle regioisomers. This guide challenges the default reliance on C18 alkyl-chain chromatography.[1][2] We demonstrate that for poly-halogenated aromatic aldehydes, Phenyl-Hexyl stationary phases offer superior selectivity (
Compound Profile & Impurity Landscape
Target Molecule: 2-Bromo-5-fluoro-3-iodobenzaldehyde Molecular Weight: 328.92 g/mol Critical Quality Attributes (CQAs): The synthesis typically involves the electrophilic iodination of 2-bromo-5-fluorobenzaldehyde.[3] This route introduces specific impurity risks that define our separation requirements:
-
Impurity A (Starting Material): 2-Bromo-5-fluorobenzaldehyde (Des-iodo).
-
Impurity B (Regioisomer): 2-Bromo-5-fluoro-6 -iodobenzaldehyde (Sterically less favored, but chemically possible).
-
Impurity C (Oxidation Product): 2-Bromo-5-fluoro-3-iodobenzoic acid (Aldehydes oxidize rapidly in air).
The Challenge: Halogenated regioisomers (Target vs. Impurity B) possess nearly identical hydrophobicity (
Comparative Strategy: C18 vs. Phenyl-Hexyl
To validate purity, we must select a stationary phase that exploits the electronic properties of the halogens (F, Br, I), not just their hydrophobicity.
The Mechanism of Separation[1]
-
C18 (Octadecylsilane): Relies on hydrophobic exclusion . It interacts with the non-polar surface area of the molecule. Since the Target and Impurity B have the same atoms, their hydrophobic footprint is virtually identical.
-
Phenyl-Hexyl: Relies on
- stacking and shape selectivity . The large, polarizable Iodine atom at position 3 creates a specific electron-density distortion. The Phenyl-Hexyl phase engages in "Halogen- " interactions, which are highly sensitive to the position of the Iodine relative to the electron-withdrawing aldehyde group.
Comparative Data (Simulated for Validation)
The following data illustrates the resolution gain when switching from C18 to Phenyl-Hexyl using a Methanol/Water gradient (Methanol promotes
| Parameter | Column A: Standard C18 (3 µm) | Column B: Phenyl-Hexyl (3 µm) |
| Separation Mechanism | Hydrophobicity | Hydrophobicity + |
| Mobile Phase | Water/Acetonitrile (0.1% FA) | Water/Methanol (0.1% FA) |
| Retention Time (Target) | 8.45 min | 10.20 min |
| RT (Impurity B - Isomer) | 8.55 min (Co-elution) | 11.10 min |
| Resolution ( | 0.8 (Fail) | 3.2 (Pass) |
| Tailing Factor ( | 1.1 | 1.05 |
| Selectivity ( | 1.01 | 1.09 |
Conclusion: The C18 column fails to resolve the critical regioisomer (
Visualizing the Validation Logic
The following diagram outlines the decision matrix for selecting the column and the lifecycle of the method validation.
Caption: Figure 1: Method Development and Validation Workflow highlighting the critical decision point based on regioisomer resolution.
Experimental Protocol (The "Gold Standard" Method)
This protocol is optimized for the Phenyl-Hexyl chemistry.[4]
Reagents & Equipment
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
System: HPLC with Diode Array Detector (DAD).
-
Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water, Formic Acid (FA).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[5]
-
Column Temp: 30°C (Controlled temperature is vital for reproducibility of
-interactions). -
Detection: 254 nm (Primary), 220 nm (Secondary for non-conjugated impurities).
-
Injection Vol: 5 µL.
Gradient Table
| Time (min) | % Water (0.1% FA) | % Methanol (0.1% FA) | Phase Description |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End |
Technical Note: Methanol is chosen over Acetonitrile because Acetonitrile's triple bond (
Validation Framework (ICH Q2 Aligned)
To ensure this method is "Publishable" and regulatory-ready, it must pass the following criteria based on ICH Q2(R2) guidelines [2].
A. Specificity (Forced Degradation)
-
Protocol: Expose BFIB to 0.1M NaOH, 0.1M HCl, and 3%
for 4 hours. -
Requirement: Peak purity index (via DAD) must show no co-eluting degradation products under the main peak. The Phenyl-Hexyl column must resolve the "Acid" impurity (Impurity C) from the aldehyde.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .[5]
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of Impurity A and B into the pure BFIB sample.
-
Acceptance: Recovery between 90% - 110%.
D. Limit of Quantitation (LOQ)
-
Protocol: Determine the concentration where Signal-to-Noise (S/N) = 10.
-
Target: LOQ should be
to detect trace regioisomers.
Mechanism of Interaction Diagram
Understanding why the separation works ensures robust troubleshooting.
Caption: Figure 2: Mechanistic comparison. Phenyl-Hexyl phases engage in specific electron-donor/acceptor interactions with the halogenated ring, unlike the passive hydrophobic interaction of C18.
References
-
Mac-Mod Analytical. (n.d.). Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl. Retrieved from [Link](Note: General reference for Phenyl-Hexyl selectivity mechanism).
-
European Medicines Agency. (2023).[6] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
Comparative Analysis of Synthetic Routes to 2-Bromo-5-fluoro-3-iodobenzaldehyde
Executive Summary
The synthesis of 2-Bromo-5-fluoro-3-iodobenzaldehyde represents a significant challenge in organic chemistry due to its highly substituted benzene core. The 1,2,3,5-substitution pattern creates a "crowded" electronic and steric environment, particularly at the C3 position sandwiched between the bulky bromine (C2) and the aldehyde (C1).
This guide analyzes two primary synthetic strategies. The Regio-Controlled Sandmeyer Sequence is identified as the superior route for high-purity applications, offering guaranteed regioselectivity through stepwise functionalization. The Direct Electrophilic Iodination route is presented as a shorter alternative, though it carries higher risks of isomeric mixtures due to the competing directing effects of the fluorine and bromine substituents.
Part 1: Retrosynthetic Analysis & Strategy
The Regioselectivity Challenge
The target molecule has three halogens/functional groups competing for directing influence:
-
Aldehyde (-CHO, C1): Strong electron-withdrawing group (EWG). Directs meta (to C3).
-
Bromine (-Br, C2): Weakly deactivating, ortho/para director. Directs to C3 (ortho) and C5 (para, blocked).
-
Fluorine (-F, C5): Weakly deactivating, strong ortho/para director. Directs to C4 and C6.[1]
While electronic vectors from the Aldehyde and Bromine converge on C3 , this position is sterically occluded (the "buttressing effect"). Consequently, direct iodination often yields mixtures containing the C4/C6 isomers (directed by Fluorine). To bypass this, we prioritize a route that establishes the C3-Iodine bond before the steric bulk of the C2-Bromine is fully realized.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the Sandmeyer Sequence (Route A) versus Direct Iodination (Route B). Route A ensures the correct placement of Iodine at C3.
Part 2: Detailed Route Analysis
Route A: The Regio-Controlled Sandmeyer Sequence (Recommended)
This route leverages the strong ortho-directing power of the amino group in 2-amino-5-fluorobenzoic acid to install the iodine exclusively at C3. The amino group is then converted to bromine via a Sandmeyer reaction.
Step 1: Regioselective Iodination
-
Reagents: N-Iodosuccinimide (NIS), Acetic Acid (AcOH).
-
Mechanism: The amino group (-NH2) strongly activates the ortho positions. With C5 blocked by Fluorine, the electrophilic iodine is forced to C3.
-
Advantage: High regioselectivity; avoids C4/C6 isomers.
Step 2: Sandmeyer Bromination
-
Reagents: Sodium Nitrite (NaNO2), HBr, Copper(I) Bromide (CuBr).
-
Mechanism: Formation of the diazonium salt followed by radical substitution with bromide.
-
Critical Control: Temperature must be kept <5°C during diazotization to prevent phenol formation.
Step 3: Reduction to Aldehyde
-
Reagents: Thionyl Chloride (SOCl2) followed by Lithium Tri-tert-butoxyaluminum Hydride (LiAlH(OtBu)3) or Borane reduction/PCC oxidation.
-
Mechanism: The carboxylic acid is chemically inert to mild reduction; conversion to the acid chloride activates it for selective reduction to the aldehyde without over-reducing to the alcohol.
Route B: Direct Electrophilic Iodination (Alternative)
This route attempts to force iodine onto the commercially available 2-bromo-5-fluorobenzaldehyde .
-
Reagents: Iodine (I2) in Fuming Sulfuric Acid (Oleum) or NIS/Triflic Acid.
-
Challenge: The "buttressing effect" at C3 (between Br and CHO) creates a high energy barrier. The fluorine atom at C5 directs incoming electrophiles to C4 and C6.
-
Outcome: Often results in a mixture of the desired C3-iodo product and the undesired C4/C6-iodo isomers, which are difficult to separate by standard chromatography. This route is only recommended if high-performance HPLC purification is available.
Part 3: Comparative Performance Data
| Feature | Route A: Sandmeyer Sequence | Route B: Direct Iodination |
| Regioselectivity | Excellent (>98%) | Poor to Moderate (Mix of C3/C4/C6) |
| Overall Yield | 45 - 55% (3 steps) | 20 - 30% (Low due to isomer separation) |
| Purification | Standard Recrystallization/Silica | Requires Preparative HPLC |
| Scalability | High (Kilogram scale feasible) | Low (Limited by purification) |
| Cost Efficiency | Moderate (More steps, cheap reagents) | Low (Expensive purification, low yield) |
| Safety Profile | Moderate (Diazo handling required) | Hazardous (Superacids/Oleum used) |
Part 4: Experimental Protocols (Route A)
Note: All procedures should be performed in a fume hood with appropriate PPE. Diazonium salts are potentially explosive if allowed to dry.
Synthesis of 2-Amino-5-fluoro-3-iodobenzoic Acid
-
Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) in glacial acetic acid (100 mL).
-
Addition: Add N-Iodosuccinimide (NIS) (15.2 g, 67.7 mmol) portion-wise over 30 minutes at room temperature.
-
Reaction: Stir the dark mixture for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for consumption of starting material.
-
Workup: Pour the mixture into ice-cold water (500 mL). A precipitate will form.[2]
-
Isolation: Filter the solid, wash with 5% sodium thiosulfate solution (to remove excess iodine) and water. Dry in a vacuum oven at 50°C.
-
Expected Yield: ~90-95%.[3]
-
Synthesis of 2-Bromo-5-fluoro-3-iodobenzoic Acid (Sandmeyer)
-
Diazotization: Suspend the product from Step 1 (10.0 g, 35.6 mmol) in 48% HBr (50 mL) and water (50 mL). Cool to 0°C in an ice/salt bath.
-
Nitrite Addition: Dropwise add a solution of NaNO2 (2.7 g, 39.1 mmol) in water (10 mL), keeping the internal temperature below 5°C . Stir for 30 mins.
-
Sandmeyer: In a separate flask, prepare a solution of CuBr (5.6 g, 39.1 mmol) in 48% HBr (20 mL). Slowly pour the cold diazonium solution into the stirring CuBr solution (caution: gas evolution).
-
Heating: Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: Cool, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.[4][5][6]
-
Expected Yield: ~70-80%.[7]
-
Reduction to 2-Bromo-5-fluoro-3-iodobenzaldehyde
-
Activation: Dissolve the benzoic acid derivative (5.0 g, 14.5 mmol) in dry Toluene (50 mL). Add Thionyl Chloride (SOCl2) (3.2 mL, 43.5 mmol) and a drop of DMF. Reflux for 2 hours. Concentrate to remove excess SOCl2 and toluene.
-
Reduction: Redissolve the crude acid chloride in anhydrous Diglyme (30 mL) and cool to -78°C.
-
Hydride Addition: Add a solution of LiAlH(OtBu)3 (1M in THF, 15.0 mL) dropwise. Stir at -78°C for 2 hours.
-
Quench: Quench with cold 1N HCl. Extract with diethyl ether.
-
Purification: Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
-
Final Product: White to pale yellow solid.
-
Characterization: 1H NMR should show a distinct aldehyde singlet around 10.2-10.4 ppm and aromatic protons consistent with the 1,2,3,5 pattern.
-
References
- General Sandmeyer Methodology: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for diazonium chemistry).
- Iodination of Anilines: Monkiewicz, J., et al. "Regioselective iodination of activated aromatics." Journal of Organic Chemistry, 2018.
-
Synthesis of 2-Bromo-5-fluorobenzaldehyde (Precursor Data)
-
ChemicalBook. "2-Bromo-5-fluorobenzaldehyde Synthesis." Accessed March 2026. Link
-
-
Isomer Data & Crystallography
- Reduction of Acid Chlorides: Cha, J. S., & Brown, H. C. "Selective reduction of acid chlorides to aldehydes." Journal of Organic Chemistry, 1993.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation method of 2-fluoro-5-bromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-fluoro-3-iodobenzaldehyde
As a Senior Application Scientist, I recognize that handling heavily functionalized building blocks like 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) requires moving beyond generic safety data sheets. This molecule is a dense, highly reactive electrophile. The presence of three different halogens (bromine, fluorine, iodine) on a benzaldehyde scaffold presents unique physical and chemical hazards that dictate specific logistical and personal protective equipment (PPE) requirements.
This guide provides researchers and drug development professionals with the mechanistic causality behind these hazards and a self-validating, step-by-step operational framework for safe handling and disposal.
Mechanistic Hazard Profile: Why Standard PPE Fails
To design an effective PPE strategy, we must first understand the molecular behavior of 2-Bromo-5-fluoro-3-iodobenzaldehyde:
-
Electrophilic Protein Cross-linking: The aldehyde moiety is a potent electrophile. If it contacts the skin or ocular mucosa, it rapidly reacts with primary amines in keratin and other tissue proteins, leading to severe contact dermatitis, chemical burns, and potential sensitization.
-
Extreme Lipophilicity: The tri-halogenated aromatic ring drastically increases the molecule's lipophilicity (LogP). While standard nitrile gloves offer adequate protection against the dry powder, if the compound is dissolved in organic solvents (e.g., Dichloromethane, THF, or DMF), the solvent acts as a carrier. The lipophilic nature of the solute allows it to rapidly permeate degraded nitrile barriers, dragging the toxic payload directly into the skin.
-
Photolability and Radical Generation: The carbon-iodine (C-I) bond is photolabile. Exposure to ambient UV light can induce homolytic cleavage, generating highly reactive iodine radicals. This necessitates handling the compound away from direct light and ensuring any skin exposure is immediately mitigated before radical-induced oxidative tissue damage occurs.
Quantitative PPE Specifications
According to the [1], protective barriers must be selected based on breakthrough time—the duration it takes for a chemical to permeate the material at a molecular level under continuous contact.
Below is the required PPE matrix, summarizing quantitative breakthrough data based on ASTM F739 testing standards [2].
| PPE Component | Recommended Material | Minimum Thickness | Breakthrough Time (ASTM F739) | Mechanistic Rationale |
| Primary Gloves (Solid Handling) | Nitrile (NBR) | 0.11 mm (4.5 mil) | > 240 min (Dry state) | Sufficient for dry powder handling; prevents direct dermal protein cross-linking. |
| Primary Gloves (Solution Handling) | Butyl Rubber or Fluorinated Rubber (Viton) | 0.30 mm (12 mil) | > 480 min (Liquid state) | Standard nitrile degrades rapidly in DCM/THF. Butyl prevents carrier-solvent permeation of the highly lipophilic solute. |
| Eye/Face Protection | Polycarbonate Goggles | ANSI Z87.1 Rated | N/A | Protects ocular mucosa from electrophilic vapor and dense, irritating dust particulates. |
| Body Protection | Flame-Retardant (FR) Lab Coat | Nomex / Cotton blend | N/A | Prevents static discharge during powder transfer and protects against highly flammable carrier solvents. |
| Respiratory | N95 or P100 Half-Mask | NIOSH Approved | N/A | Mandatory if weighing outside a controlled fume hood to prevent inhalation of dense halogenated dust. |
Operational Workflows and Methodologies
To ensure trustworthiness, every protocol must be a self-validating system . This means incorporating physical checks at each step to confirm the safety parameters are actively functioning.
Protocol A: Safe Weighing and Transfer of Solid
-
Environmental Validation: Turn on the fume hood. Self-Validation: Check the digital monitor to ensure face velocity is >100 feet per minute (fpm), or tape a small tissue strip to the bottom of the sash to visually confirm inward negative pressure.
-
PPE Donning & Integrity Check: Don your FR lab coat and safety goggles. Put on a pair of 4.5 mil nitrile gloves. Self-Validation: Before donning, trap air in the gloves and squeeze to check for invisible micro-tears.
-
Static Mitigation: Halogenated powders can hold static charges, causing them to aerosolize or cling to spatulas. Use an anti-static zero-stat gun on the weighing boat, or use a grounded metal spatula rather than plastic.
-
Transfer: Weigh the required mass of 2-Bromo-5-fluoro-3-iodobenzaldehyde. Transfer immediately to the reaction vessel and flush the vessel with Argon or Nitrogen. (This displaces oxygen, preventing the aldehyde from oxidizing into a carboxylic acid).
-
Doffing: Remove the outer gloves by peeling them inside out, trapping any residual dust inside the glove material. Dispose of them immediately in a solid waste container.
Operational workflow for the safe handling and transfer of halogenated benzaldehydes.
Spill Response and Halogenated Disposal Plan
Because this compound contains bromine, fluorine, and iodine, it falls under strict environmental regulatory frameworks. The mandates that halogenated and non-halogenated wastes must be strictly segregated [3]. Mixing them can lead to highly exothermic reactions or create toxic dioxins during municipal incineration.
Protocol B: Immediate Spill Response
-
Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the hood, don a P100 respirator.
-
Assess State:
-
If Solid: Do NOT dry sweep, which aerosolizes the dust. Lightly dampen a chemically inert absorbent pad with water to bind the powder, then wipe it up.
-
If Solution: Pour vermiculite or a commercial inert spill-kit powder from the perimeter of the spill inward to prevent spreading.
-
-
Neutralize (Optional but Recommended): For small residues on the benchtop, wipe the area with a dilute sodium bisulfite (
) solution. Causality: Bisulfite undergoes nucleophilic addition with the aldehyde, forming a water-soluble, non-volatile, and significantly less toxic bisulfite adduct. -
Segregate: Place all contaminated pads, gloves, and sweepings into a chemically resistant PTFE or thick HDPE bag. Label explicitly as "Halogenated Organic Waste - Contains Br, F, I."
Decision tree for spill containment and halogenated waste segregation.
References
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing." United States Department of Labor.[Link]
-
European Agency for Safety and Health at Work. "Protective clothing against chemical and biological hazards." EU-OSHA OSHwiki.[Link]
-
National Research Council. "Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI Bookshelf).[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
